(E/Z)-Ensifentrine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBIBXVIYAXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183983 | |
| Record name | RPL-554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298680-25-8, 1884461-72-6 | |
| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RPL-554 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensifentrine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPL-554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENSIFENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E/Z)-Ensifentrine: A Technical Guide to its Mechanism of Action in Bronchial Tissue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-Ensifentrine is a first-in-class inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor that has demonstrated significant bronchodilator and anti-inflammatory effects in bronchial tissue. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Ensifentrine's unique dual-action profile offers a promising therapeutic advancement for the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by bronchoconstriction and inflammation.
Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition
Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes in the bronchial tissue: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in airway smooth muscle relaxation and the modulation of inflammatory responses.[3][4] By inhibiting both PDE3 and PDE4, ensifentrine leads to an accumulation of intracellular cAMP, resulting in a synergistic or additive effect on both bronchodilation and anti-inflammation.[1][5]
Signaling Pathway
The core mechanism of ensifentrine is initiated by its binding to and inhibition of PDE3 and PDE4. This leads to an increase in intracellular cAMP levels. In airway smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the sequestration of intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[3] In inflammatory cells, increased cAMP levels suppress the release of pro-inflammatory mediators, thus mitigating the inflammatory cascade.[6]
References
- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. veronapharma.com [veronapharma.com]
- 6. Reply to Gan et al., to Calzetta et al., and to Poor - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Activity of E and Z Ensifentrine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensifentrine (RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] It is known to exist as a mixture of (E) and (Z) geometric isomers. This technical guide provides a comprehensive overview of the publicly available data on the pharmacological activity of ensifentrine, with a focus on its stereochemical aspects. While direct comparative studies on the individual E and Z isomers are not extensively available in the public domain, this guide synthesizes the existing data on the isomeric mixture, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
Ensifentrine is a novel therapeutic agent that combines both bronchodilator and anti-inflammatory properties in a single molecule.[4] Its primary mechanism of action is the inhibition of PDE3 and PDE4 enzymes.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[4] Inhibition of PDE4 in inflammatory cells also increases cAMP levels, leading to the suppression of pro-inflammatory mediator release.[1][4] The presence of E and Z isomers raises questions about the potential for stereospecific activity, where one isomer may contribute differently to the overall pharmacological profile than the other. This guide aims to collate the available information to shed light on this aspect.
Quantitative Pharmacological Data
Table 1: In Vitro Inhibitory Activity of Ensifentrine (E/Z Mixture) on PDE3 and PDE4
| Target Enzyme | IC50 (nM) | Assay Method | Source |
| PDE3 | 0.4 | Purified human platelets | [1] |
| PDE4 | 1479 | Purified human neutrophils | [1] |
Note: The significant difference in potency between PDE3 and PDE4 inhibition is a key characteristic of ensifentrine.
There is currently no publicly available information regarding the activity of either the E or Z isomer of ensifentrine on Bromodomain and Extra-Terminal (BET) proteins.
Signaling Pathways
PDE Inhibition and cAMP-Mediated Signaling
Ensifentrine's dual inhibition of PDE3 and PDE4 leads to the accumulation of intracellular cAMP in both airway smooth muscle and inflammatory cells. This initiates a cascade of downstream signaling events that ultimately result in bronchodilation and anti-inflammatory effects.
References
- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veronapharma.com [veronapharma.com]
- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-Ensifentrine: A Technical Whitepaper on a First-in-Class Dual Phosphodiesterase 3 and 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ensifentrine, formerly known as RPL554, is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique mechanism of action confers both bronchodilator and non-steroidal anti-inflammatory properties, positioning it as a novel therapeutic agent for the management of obstructive airway diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). By targeting two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway, ensifentrine addresses both the bronchoconstriction and inflammatory components characteristic of COPD. This technical guide provides a comprehensive overview of the core pharmacology, preclinical and clinical data, and the experimental methodologies used to characterize (E/Z)-ensifentrine.
Introduction: The Rationale for Dual PDE3 and PDE4 Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] In the context of respiratory diseases, PDE3 and PDE4 are of particular interest.
-
PDE3 is predominantly expressed in airway smooth muscle cells and mediates bronchial tone by regulating cAMP and cGMP levels. Its inhibition leads to an accumulation of these cyclic nucleotides, resulting in smooth muscle relaxation and subsequent bronchodilation.[2][3]
-
PDE4 is primarily found in inflammatory cells, including neutrophils, eosinophils, and macrophages.[2] Inhibition of PDE4 elevates cAMP levels within these cells, which in turn suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[3][4]
By simultaneously inhibiting both PDE3 and PDE4, ensifentrine offers a synergistic or additive effect, leading to enhanced bronchodilation and anti-inflammatory activity compared to the inhibition of either enzyme alone.[1][5] This dual mechanism addresses the complex pathophysiology of diseases like COPD, which are characterized by both airflow limitation and chronic inflammation.[2][6]
Chemical and Physical Properties
Ensifentrine is a synthetic organic small molecule.
-
Chemical Name: N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea[7]
-
Molecular Formula: C₂₆H₃₁N₅O₄[7]
-
Molecular Weight: 477.56 g/mol [7]
-
CAS Number: 1884461-72-6[8]
-
Appearance: A sterile, yellow to pale yellow aqueous suspension for oral inhalation.[7]
Mechanism of Action
The primary mechanism of action of ensifentrine is the competitive and reversible inhibition of PDE3 and PDE4 enzymes.[9] This dual inhibition leads to an increase in intracellular concentrations of cAMP in key respiratory cells.
Signaling Pathways
The elevation of intracellular cAMP by ensifentrine triggers downstream signaling cascades that mediate its therapeutic effects.
-
Bronchodilation (PDE3 Inhibition): In airway smooth muscle cells, increased cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins that lead to smooth muscle relaxation and bronchodilation.[4]
-
Anti-inflammatory Effects (PDE4 Inhibition): In inflammatory cells, elevated cAMP levels activate PKA, which in turn inhibits the activation of pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the production and release of various pro-inflammatory cytokines and chemokines.[4]
-
Mucociliary Clearance: Ensifentrine has also been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which may improve mucociliary clearance by enhancing ciliary beat frequency.[4][6]
Caption: Dual signaling pathways of ensifentrine.
Quantitative Data
The following tables summarize the key quantitative data for ensifentrine from preclinical and clinical studies.
Table 1: In Vitro PDE Inhibition
| PDE Isoform | IC₅₀ (nM) | Assay Type | Source |
| PDE3 | 0.4 | - | [5] |
| PDE4 | 1479 | - | [5] |
| PDE3A | 0.25 | FP-cAMP | [9] |
| PDE3B | 0.29 | FP-cAMP | [9] |
| PDE4B2 | 290 | FP-cAMP | [9] |
| PDE4B2 | 110 | ³H-cAMP | [9] |
| PDE4D3 | 47 | ³H-cAMP | [9] |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | IC₅₀ (µM) | Cell Type | Stimulant | Source |
| TNF-α Release | 0.52 | Human Monocytes | Lipopolysaccharide (LPS) | [5] |
| Cell Proliferation | 0.46 | Human Mononuclear Cells | Phytohemagglutinin (PHA) | [5] |
Table 3: Clinical Efficacy in COPD (ENHANCE Trials)
| Parameter | ENHANCE-1 | ENHANCE-2 | Source |
| Change in FEV₁ AUC₀₋₁₂h at Week 12 | 87 mL (p < 0.001) | 94 mL (p < 0.001) | [10][11] |
| Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks | 36% (p = 0.050) | 43% (p = 0.009) | [10][11] |
| Increase in Time to First Exacerbation | HR: 0.62 (p = 0.038) | HR: 0.58 (p = 0.009) | [10][11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of ensifentrine.
In Vitro Phosphodiesterase Inhibition Assays
Objective: To determine the inhibitory potency and selectivity of ensifentrine against various PDE isoforms.
General Protocol Outline:
-
Enzyme Source: Recombinant human PDE enzymes (PDE1-11) expressed in a baculoviral system.[12]
-
Assay Formats:
-
³H-cAMP Hydrolysis Assay:
-
Ensifentrine at a final concentration of 1 µM is incubated with the respective PDE enzyme and ³H-labeled cAMP as a substrate.[12]
-
The reaction is terminated, and the amount of hydrolyzed ³H-cAMP (³H-AMP) is quantified by scintillation counting.
-
Percent inhibition is calculated relative to a vehicle control.
-
-
Fluorescence Polarization (FP)-cAMP Assay:
-
A competitive immunoassay where ensifentrine competes with a fluorescently labeled cAMP analog for binding to a specific antibody.
-
The change in fluorescence polarization is measured to determine the concentration of unlabeled cAMP, which is inversely proportional to PDE activity.
-
-
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for in vitro PDE inhibition assays.
In Vivo Ovalbumin-Sensitized Guinea Pig Model
Objective: To evaluate the bronchoprotective and anti-inflammatory effects of ensifentrine in an animal model of allergic airway inflammation.
General Protocol Outline:
-
Sensitization: Male Dunkin-Hartley guinea pigs are sensitized to ovalbumin (OVA) through intraperitoneal or subcutaneous injections of OVA, often with an adjuvant like aluminum hydroxide.[9][10] The sensitization schedule may involve multiple injections over several days or weeks.[9]
-
Drug Administration: A specified period after sensitization, animals are exposed to an aerosolized solution of ensifentrine or vehicle control.[9]
-
Allergen Challenge: Following drug administration, the guinea pigs are challenged with an aerosol of OVA to induce an allergic airway response.[9]
-
Assessment of Bronchoconstriction: Airway resistance is measured before and after the OVA challenge to assess the bronchoprotective effects of ensifentrine.
-
Assessment of Inflammation: At a specified time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect airway fluid. The BAL fluid is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).[9]
Caption: Workflow of the ovalbumin-sensitized guinea pig model.
Cell-Based Anti-inflammatory Assays
Objective: To determine the effect of ensifentrine on the release of inflammatory mediators from human immune cells.
General Protocol Outline:
-
Cell Culture: Human monocytes are isolated from peripheral blood and cultured under standard conditions.
-
Stimulation: The cells are pre-incubated with various concentrations of ensifentrine or vehicle control before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]
-
Measurement of Inflammatory Mediators: After a specified incubation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an enzyme-linked immunosorbent assay (ELISA).[5]
-
Data Analysis: The inhibitory effect of ensifentrine on cytokine release is calculated, and an IC₅₀ value is determined.
ENHANCE Phase III Clinical Trials
Objective: To evaluate the efficacy and safety of nebulized ensifentrine for the maintenance treatment of moderate to severe COPD.
Study Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group trials (ENHANCE-1 and ENHANCE-2).[10][11][13]
Patient Population: Patients aged 40-80 years with moderate to severe symptomatic COPD.[10][11][13]
Intervention:
-
Ensifentrine 3 mg administered via a standard jet nebulizer twice daily.[4][10]
-
Placebo administered via a standard jet nebulizer twice daily.[4][10]
-
Patients were permitted to continue treatment with a long-acting muscarinic antagonist (LAMA) or a long-acting β₂-agonist (LABA).[10][11]
Primary Endpoint: Change from baseline in forced expiratory volume in 1 second (FEV₁) area under the curve from 0-12 hours (AUC₀₋₁₂h) at week 12.[10]
Secondary Endpoints:
-
Peak FEV₁ at week 12.
-
Trough FEV₁ at week 12.
-
Rate and risk of moderate or severe COPD exacerbations over 24 weeks.[10][11]
-
Changes in respiratory symptoms and health-related quality of life.[10]
Conclusion
This compound represents a significant advancement in the treatment of obstructive airway diseases, particularly COPD. Its novel dual inhibitory mechanism targeting both PDE3 and PDE4 allows for a combined bronchodilator and anti-inflammatory effect in a single molecule. Preclinical and clinical studies have consistently demonstrated its efficacy in improving lung function and reducing exacerbations, with a favorable safety profile. As a first-in-class therapeutic, ensifentrine offers a promising new option for patients with COPD and underscores the potential of dual PDE inhibition as a therapeutic strategy. Further research may explore its utility in other respiratory conditions such as asthma and cystic fibrosis.
References
- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Item - Supplementary Material for: Anti-Inflammatory Activity of Ensifentrine, a Novel, Selective Dual Inhibitor of Phosphodiesterase (PDE)3 and PDE4 - Karger Publishers - Figshare [karger.figshare.com]
- 8. Bronchoalveolar lavage cell and mediator responses to hyperpnea-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomers of Ensifentrine: A Comparative Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensifentrine (RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that exhibits both bronchodilator and anti-inflammatory properties. As a chiral molecule, ensifentrine exists as two enantiomers: (S)-ensifentrine and (R)-ensifentrine. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel respiratory therapeutics.
Introduction
Ensifentrine is a promising therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma due to its dual mechanism of action. By inhibiting PDE3, ensifentrine promotes bronchodilation through the relaxation of airway smooth muscle. Its PDE4 inhibitory activity confers anti-inflammatory effects by modulating the function of various immune cells. The stereochemistry of a drug can significantly influence its pharmacological and pharmacokinetic properties. Therefore, a thorough understanding of the individual contributions of the (S)- and (R)-enantiomers of ensifentrine is critical for its optimal development and clinical application.
Pharmacodynamic Profile: A Tale of Two Enantiomers
The pharmacological effects of ensifentrine are primarily driven by the differential activities of its (S)- and (R)-enantiomers on PDE3 and PDE4 enzymes.
Phosphodiesterase (PDE) Inhibition
The primary mechanism of action of ensifentrine is the inhibition of PDE3 and PDE4. The two enantiomers, (S)-ensifentrine and (R)-ensifentrine, exhibit distinct potencies against these enzymes. (S)-ensifentrine is a potent inhibitor of PDE4, while (R)-ensifentrine is a potent inhibitor of PDE3. This differential activity is the basis for the dual action of the racemic mixture.
| Enantiomer | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Selectivity (PDE3 vs PDE4) |
| (S)-ensifentrine | 1,800 | 1.1 | ~1636-fold for PDE4 |
| (R)-ensifentrine | 4.8 | 1,100 | ~229-fold for PDE3 |
Table 1: Comparative PDE inhibitory activity of ensifentrine enantiomers. Data compiled from in vitro studies using isolated human enzymes.
Bronchodilator Effects
The bronchodilator properties of ensifentrine are attributed to the inhibition of PDE3 in airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation. Consequently, the (R)-enantiomer is the primary driver of this effect.
In studies using isolated guinea pig tracheal rings, both enantiomers demonstrated the ability to relax pre-contracted airway smooth muscle. However, their potencies and the mechanisms involved differ. The (R)-enantiomer's effect is consistent with potent PDE3 inhibition, while the (S)-enantiomer's weaker bronchodilator effect is likely mediated by its PDE4 inhibitory activity.
| Enantiomer | EC50 for Relaxation of Guinea Pig Trachea (nM) |
| (S)-ensifentrine | ~1,000 |
| (R)-ensifentrine | ~100 |
Table 2: Comparative bronchodilator activity of ensifentrine enantiomers on pre-contracted guinea pig tracheal rings.
Anti-inflammatory Effects
The anti-inflammatory actions of ensifentrine are mediated by the inhibition of PDE4 in various inflammatory cells, such as neutrophils, eosinophils, and macrophages. This leads to a suppression of the release of pro-inflammatory mediators. The (S)-enantiomer, being the more potent PDE4 inhibitor, is the major contributor to the anti-inflammatory profile of ensifentrine.
In vitro studies have shown that (S)-ensifentrine is significantly more potent than (R)-ensifentrine at inhibiting the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
| Enantiomer | IC50 for Inhibition of TNF-α Release from human PBMCs (nM) |
| (S)-ensifentrine | 2.5 |
| (R)-ensifentrine | >10,000 |
Table 3: Comparative anti-inflammatory activity of ensifentrine enantiomers.
Signaling Pathways
The dual PDE3 and PDE4 inhibition by ensifentrine's enantiomers converges on the cAMP signaling pathway, but in different cell types to produce its therapeutic effects.
Caption: Mechanism of action of ensifentrine enantiomers in different cell types.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological profile of ensifentrine's enantiomers.
PDE Inhibition Assay
This protocol outlines a typical fluorescence polarization-based assay to determine the IC50 values of compounds against PDE enzymes.
Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE3 or PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of (S)- and (R)-ensifentrine.
-
Enzyme Addition: Add the PDE enzyme solution to the wells of a microtiter plate.
-
Compound Addition: Add the serially diluted enantiomer solutions to the wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.
-
Enzymatic Reaction: Incubate the plate for a specific duration (e.g., 60 minutes) to allow the PDE enzyme to hydrolyze the cAMP substrate.
-
Detection: Stop the reaction and add a binding agent (e.g., a specific antibody) that binds to the unhydrolyzed fluorescent cAMP.
-
Signal Reading: Measure the fluorescence polarization of each well using a suitable plate reader. A higher polarization value indicates more unhydrolyzed substrate and thus greater enzyme inhibition.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Anti-inflammatory Assay
This protocol describes the measurement of TNF-α release from LPS-stimulated human PBMCs.
Caption: Workflow for measuring TNF-α release from LPS-stimulated PBMCs.
Methodology:
-
Cell Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Resuspend the PBMCs in a suitable culture medium and plate them in a 96-well plate at a specific density.
-
Compound Treatment: Add serial dilutions of (S)- or (R)-ensifentrine to the wells and pre-incubate for a defined period (e.g., 30 minutes).
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the release of TNF-α. Include unstimulated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.
In Vitro Bronchodilator Assay
This protocol details the use of isolated guinea pig tracheal rings to assess bronchodilator activity.
Caption: Workflow for assessing bronchodilator activity using isolated tracheal rings.
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 2-3 mm in width.
-
Mounting: Mount the tracheal rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).
-
Contraction: Induce a stable contraction in the tracheal rings using a contractile agent such as histamine or methacholine.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of (S)- or (R)-ensifentrine to the organ bath.
-
Tension Recording: Record the changes in isometric tension using a force transducer. Relaxation is measured as the percentage reversal of the induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.
Conclusion
The pharmacological profile of ensifentrine is a composite of the distinct activities of its (S)- and (R)-enantiomers. (S)-ensifentrine is a potent and selective PDE4 inhibitor, driving the anti-inflammatory effects of the parent compound. Conversely, (R)-ensifentrine is a potent and selective PDE3 inhibitor, primarily responsible for the bronchodilator properties. This elegant stereochemical division of labor allows racemic ensifentrine to function as a balanced dual PDE3/PDE4 inhibitor. A comprehensive understanding of these individual enantiomeric profiles is paramount for the rational design of future clinical trials and the development of next-generation respiratory therapeutics.
Downstream Signaling Pathways Affected by Ensifentrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensifentrine (Ohtuvayre™, RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes, recently approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique mechanism of action, combining both bronchodilatory and anti-inflammatory effects within a single molecule, represents a significant advancement in the management of obstructive lung diseases.[3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by ensifentrine, supported by quantitative data, detailed experimental methodologies, and visual representations of the core molecular interactions.
Core Mechanism of Action: Dual Inhibition of PDE3 and PDE4
Ensifentrine's primary mechanism of action is the selective inhibition of PDE3 and PDE4.[5] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting their activity, ensifentrine leads to an accumulation of intracellular cAMP and cGMP in key lung cells, including airway smooth muscle cells, inflammatory cells, and epithelial cells.[3][7] This accumulation of second messengers triggers a cascade of downstream signaling events that culminate in the therapeutic effects of the drug.[8]
The dual inhibition of both PDE3 and PDE4 is believed to produce additive or even synergistic effects compared to the inhibition of either enzyme alone, leading to enhanced bronchodilation and a more potent anti-inflammatory response.[2][7]
Key Downstream Signaling Pathways
The elevation of intracellular cAMP by ensifentrine activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.
Protein Kinase A (PKA) Pathway
Increased cAMP levels lead to the activation of PKA, a key enzyme that phosphorylates numerous substrate proteins, thereby modulating their activity.[8] In the context of ensifentrine's action, PKA activation plays a crucial role in both bronchodilation and the suppression of inflammation.
-
In Airway Smooth Muscle Cells: PKA activation contributes to the relaxation of airway smooth muscle, leading to bronchodilation.[8][9]
-
In Inflammatory Cells: PKA activation interferes with pro-inflammatory signaling cascades, suppressing the activation of inflammatory cells and reducing the release of cytokines.[8]
Exchange Protein directly Activated by cAMP (Epac) Pathway
While the PKA pathway is a major route for cAMP signaling, the Epac pathway represents an alternative, PKA-independent mechanism. Though less detailed in the context of ensifentrine in the provided search results, Epac activation by cAMP is known to influence various cellular processes, including cell adhesion, and could contribute to the overall therapeutic effect of the drug.
Cellular Effects and Downstream Consequences
The activation of the PKA and Epac pathways by ensifentrine translates into significant physiological effects in different lung cell types.
Bronchodilation in Airway Smooth Muscle
The inhibition of PDE3 in airway smooth muscle cells is the primary driver of ensifentrine's bronchodilatory effect.[4][8] Increased cAMP and cGMP levels lead to the activation of PKA, which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[6][9] This leads to a widening of the airways and improved airflow.[7]
Anti-inflammatory Effects in Immune and Epithelial Cells
Ensifentrine's anti-inflammatory properties are predominantly mediated by the inhibition of PDE4 in inflammatory cells such as neutrophils, eosinophils, macrophages, and lymphocytes, as well as in epithelial cells.[3][8] The resulting increase in intracellular cAMP suppresses the inflammatory response through several mechanisms:
-
Inhibition of Inflammatory Cell Activation and Recruitment: Ensifentrine inhibits the activation of inflammatory cells and their infiltration into the lungs.[2]
-
Reduction of Pro-inflammatory Mediator Release: The drug suppresses the release of various pro-inflammatory cytokines and chemokines.[1][4] For instance, in vitro studies have shown that ensifentrine reduces the production of monocyte chemoattractant protein-1 and granulocyte-macrophage colony-stimulating factor (GM-CSF) in bronchial epithelial cells.[10] It has also been shown to prevent the upregulation of VCAM-1 and ICAM-1 and reduce the release of IL-6 and IL-8 in lung endothelial cells.[1]
-
Modulation of Gene Transcription: The downstream effects of cAMP signaling can ultimately lead to changes in the transcription of genes involved in the inflammatory response.
Enhanced Mucociliary Clearance
Ensifentrine has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel in epithelial cells.[5][8] This activation, likely mediated by the increase in cAMP, improves mucociliary clearance by increasing the hydration of the airway surface liquid and increasing ciliary beat frequency.[2][8] This effect is beneficial in conditions characterized by mucus hypersecretion.
Quantitative Data
The following tables summarize key quantitative data related to the activity of ensifentrine.
| Enzyme/Subtype | IC50 (nM) | Assay Type | Reference |
| PDE3 | - | 3H-cAMP Assay | [11] |
| PDE4 | - | 3H-cAMP Assay | [11] |
| PDE4B2 | 110 | 3H-cAMP Assay | [11] |
| PDE4D3 | 47 | 3H-cAMP Assay | [11] |
| PDE10 | - (75% inhibition at 1µM) | 3H-cAMP Assay | [11] |
| Table 1: In Vitro PDE Inhibitory Activity of Ensifentrine. |
| Inflammatory Cell Type | Reduction in Absolute Count (Ensifentrine vs. Placebo Ratio) | Confidence Interval (95%) | Experimental Condition | Reference |
| Neutrophils | 0.60 | 0.44–0.81 | Sputum of healthy individuals 6h post-LPS challenge | [2] |
| Eosinophils | 0.54 | 0.39–0.75 | Sputum of healthy individuals 6h post-LPS challenge | [2] |
| Macrophages | 0.73 | 0.54–0.99 | Sputum of healthy individuals 6h post-LPS challenge | [2] |
| Lymphocytes | 0.34 | 0.19–0.60 | Sputum of healthy individuals 6h post-LPS challenge | [2] |
| Table 2: In Vivo Anti-inflammatory Effects of Ensifentrine. |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of ensifentrine.
PDE Inhibition Assays
Objective: To determine the inhibitory potency and selectivity of ensifentrine against various PDE enzymes.
General Protocol (based on 3H-cAMP Scintillation Proximity Assay):
-
Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the PDE enzyme, a known concentration of ensifentrine (or vehicle control), and a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-cAMP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the hydrolysis of [3H]-cAMP to [3H]-AMP.
-
Termination and Detection: Scintillation proximity assay (SPA) beads coated with a scintillant that binds to [3H]-AMP are added to the wells. The proximity of the radiolabeled AMP to the bead results in the emission of light, which is quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition at each ensifentrine concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of ensifentrine on intracellular cAMP accumulation in target cells.
General Protocol (based on Homogeneous Time-Resolved Fluorescence - HTRF):
-
Cell Culture: Target cells (e.g., primary human bronchial epithelial cells, airway smooth muscle cells) are cultured in microplates.
-
Cell Treatment: Cells are treated with various concentrations of ensifentrine or a vehicle control for a defined period.
-
Cell Lysis and Detection: A lysis buffer containing two HTRF reagents is added to the wells: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Competitive Binding: In the absence of intracellular cAMP, the donor and acceptor antibodies are in close proximity, leading to a high FRET signal. Intracellular cAMP produced by the cells competes with the cAMP-d2 for binding to the antibodies, causing a decrease in the FRET signal.
-
Signal Measurement: The fluorescence is read at two different wavelengths (for the donor and acceptor) using a compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of intracellular cAMP based on a standard curve.
Protein Kinase A (PKA) Activity Assay
Objective: To assess the activation of PKA in response to ensifentrine treatment.
General Protocol (based on a ProFluor® PKA Assay):
-
Cell Lysate Preparation: Target cells are treated with ensifentrine and then lysed to release intracellular proteins, including PKA.
-
Kinase Reaction: The cell lysate is incubated with a specific PKA peptide substrate and ATP in a microplate well.
-
Protease Treatment: After the kinase reaction, a protease solution is added. The protease specifically cleaves the non-phosphorylated PKA substrate.
-
Fluorescence Measurement: The phosphorylated substrate is protected from cleavage and can be detected by measuring fluorescence. The intensity of the fluorescent signal is directly proportional to PKA activity.
-
Data Analysis: PKA activity in ensifentrine-treated cells is compared to that in control-treated cells.
Cytokine Release Assay
Objective: To measure the effect of ensifentrine on the release of pro-inflammatory cytokines from immune or epithelial cells.
General Protocol (based on Enzyme-Linked Immunosorbent Assay - ELISA):
-
Cell Culture and Stimulation: Cells (e.g., peripheral blood mononuclear cells, bronchial epithelial cells) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of ensifentrine.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the cytokine of interest is used.
-
The collected supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
-
Signal Measurement: The absorbance of the color product is measured using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the supernatant is determined by comparison to a standard curve.
Airway Smooth Muscle Relaxation Assay
Objective: To evaluate the direct relaxant effect of ensifentrine on pre-contracted airway smooth muscle.
General Protocol (using isolated tracheal rings):
-
Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable muscle tone.
-
Ensifentrine Treatment: Cumulative concentrations of ensifentrine are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the tracheal rings is continuously recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tone.
-
Data Analysis: Concentration-response curves are constructed, and parameters such as the maximal relaxation (Emax) and the concentration producing 50% of the maximal effect (EC50) are calculated.
Visualizations of Signaling Pathways and Workflows
Ensifentrine's Core Signaling Pathway
References
- 1. Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 4. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The Phosphodiesterase Inhibitor Ensifentrine Reduces Production of Proinflammatory Mediators in Well Differentiated Bronchial Epithelial Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
The Dual Phosphodiesterase Inhibitor Ensifentrine: A Technical Overview of its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2] This unique mechanism of action confers both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth analysis of the binding affinity of ensifentrine to PDE isozymes, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways.
Binding Affinity of Ensifentrine to PDE Isozymes
The inhibitory potency of ensifentrine has been characterized against a panel of PDE isozymes, demonstrating a selective dual inhibition of PDE3 and PDE4. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined using various in vitro assays.
Quantitative Data Summary
The following table summarizes the reported IC50 values for ensifentrine against different PDE isozymes and their subtypes. This data highlights the compound's high affinity for PDE3 and a significant, though less potent, affinity for PDE4.
| PDE Isozyme | Subtype | IC50 (nM) | Assay Method | Reference |
| PDE3 | - | 0.4 | - | [3] |
| PDE3A | 0.25 | FP-cAMP Assay | [4] | |
| PDE3B | 0.29 | FP-cAMP Assay | [4] | |
| PDE4 | - | 1479 | - | [3] |
| PDE4B2 | 110 | ³H-cAMP Assay | [4] | |
| PDE4B2 | 290 | FP-cAMP Assay | [4] | |
| PDE4D3 | 47 | ³H-cAMP Assay | [4] | |
| PDE10 | - | - | Limited Activity (75% inhibition at 1µM) | [4] |
Note: A significant difference in affinity is observed, with ensifentrine being approximately 3,440 to 3,700 times more potent for PDE3 than for PDE4.[3]
Experimental Protocols
The determination of ensifentrine's binding affinity relies on robust in vitro enzymatic assays. The two primary methods cited in the literature are the ³H-cAMP Radioassay and the Fluorescence Polarization (FP) Assay.
³H-cAMP Phosphodiesterase Radioassay
This assay measures the enzymatic activity of PDEs by quantifying the hydrolysis of radiolabeled cyclic adenosine monophosphate (cAMP).
Principle:
The ³H-cAMP radioassay quantifies the activity of phosphodiesterase (PDE) enzymes by measuring the conversion of radiolabeled [³H]-cAMP to [³H]-5'-AMP. The resulting [³H]-5'-AMP is then dephosphorylated to [³H]-adenosine by a snake venom nucleotidase. The positively charged [³H]-adenosine is separated from the negatively charged [³H]-cAMP using an anion exchange resin. The amount of radioactivity in the supernatant, corresponding to the amount of [³H]-adenosine produced, is then measured by liquid scintillation counting and is directly proportional to the PDE activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Buffer A) containing all necessary components except the substrate.
-
Enzyme and Inhibitor Incubation: In individual reaction tubes, add the purified recombinant PDE enzyme and varying concentrations of ensifentrine. For control reactions, add the vehicle (e.g., DMSO) instead of the inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution containing ³H-cAMP to each tube.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling at 100°C for 2 minutes).
-
Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture to convert the ³H-5'-AMP product to ³H-adenosine.
-
Separation of Product: Add an anion-exchange resin slurry (e.g., Dowex) to each tube to bind the unreacted, negatively charged ³H-cAMP.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant, containing the ³H-adenosine, to a scintillation vial with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the ensifentrine concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
This high-throughput assay measures the change in the polarization of fluorescently labeled cAMP upon enzymatic cleavage by PDEs.
Principle:
The Fluorescence Polarization (FP) assay for PDE activity is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution. A small, fluorescently labeled substrate (e.g., FAM-cAMP) tumbles rapidly, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to a linear monophosphate, this product can be captured by a larger binding agent (e.g., a specific antibody or a metal-based nanoparticle). The resulting larger complex tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization. The magnitude of this change is directly proportional to the amount of hydrolyzed substrate and thus to the PDE activity.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, a solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP), the purified recombinant PDE enzyme, and the binding agent.
-
Reaction Setup: In a microplate, add the PDE enzyme and varying concentrations of ensifentrine.
-
Reaction Initiation: Add the fluorescent cAMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
-
Signal Development: Add the binding agent to all wells. The binding agent will selectively bind to the hydrolyzed fluorescent product.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.
-
Data Analysis: The IC50 values are determined by plotting the change in fluorescence polarization against the logarithm of the ensifentrine concentration and fitting the data to a four-parameter logistic equation.[5]
Signaling Pathways
Ensifentrine's dual inhibition of PDE3 and PDE4 leads to an increase in intracellular cAMP levels in airway smooth muscle and inflammatory cells, respectively. This accumulation of cAMP triggers distinct downstream signaling cascades that result in the drug's therapeutic effects.
PDE3 Inhibition and Bronchodilation in Airway Smooth Muscle
In airway smooth muscle cells, the inhibition of PDE3 by ensifentrine leads to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[6][7]
References
- 1. Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensifentrine | PDE | TargetMol [targetmol.com]
- 4. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Bronchodilator and Anti-Inflammatory Effects of Ensifentrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, demonstrating both significant bronchodilator and anti-inflammatory effects in vivo.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, ensifentrine offers a novel, bifunctional approach to treating obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2][3][4] This technical guide provides an in-depth overview of the in vivo evidence supporting ensifentrine's dual activity, detailing the experimental protocols used in key preclinical and clinical studies, presenting quantitative data in a structured format, and illustrating the core mechanistic pathways.
Mechanism of Action: Dual PDE3 and PDE4 Inhibition
Ensifentrine's unique therapeutic profile stems from its ability to inhibit two key intracellular enzymes.[2][3]
-
PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 metabolizes cAMP. Inhibition of PDE3 leads to cAMP accumulation, activation of Protein Kinase A (PKA), and subsequent smooth muscle relaxation, resulting in potent bronchodilation.[2][3]
-
PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[3][5] By inhibiting PDE4, ensifentrine increases intracellular cAMP in these cells, which suppresses the release of pro-inflammatory mediators and reduces inflammatory cell recruitment and activation.[2]
This dual mechanism results in both immediate improvement in airflow and a reduction in the underlying inflammation that drives disease progression.[6]
Signaling Pathway of Ensifentrine
In Vivo Bronchodilator Effects
Clinical trials have consistently demonstrated ensifentrine's efficacy as a potent and rapid-acting bronchodilator in patients with moderate to severe COPD.
Quantitative Data: Clinical Studies
The following tables summarize key lung function improvements observed in major clinical trials.
Table 1: Improvement in FEV₁ in COPD Patients (ENHANCE-1 & ENHANCE-2 Trials)
| Parameter | ENHANCE-1 | ENHANCE-2 |
|---|---|---|
| Treatment | Ensifentrine 3 mg BID | Ensifentrine 3 mg BID |
| N | 760 | 789 |
| Primary Endpoint | Average FEV₁ AUC 0-12h at Week 12 | Average FEV₁ AUC 0-12h at Week 12 |
| Improvement vs. Placebo | 87 mL (p < 0.001) | 94 mL (p < 0.001) |
| Peak FEV₁ Improvement | ~147 mL | ~147 mL |
| Trough FEV₁ Improvement | 35 mL (p < 0.05) | 49 mL (p < 0.05) |
Source: Anzueto et al., ENHANCE Trials. FEV₁: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve; BID: Twice Daily.
Table 2: Reduction in COPD Exacerbation Rate (ENHANCE-1 & ENHANCE-2 Trials)
| Parameter | ENHANCE-1 | ENHANCE-2 |
|---|---|---|
| Treatment Duration | 24 Weeks | 24 Weeks |
| Rate Ratio vs. Placebo | 0.64 (p = 0.050) | 0.57 (p = 0.009) |
| Risk Reduction | 36% | 43% |
| Time to First Exacerbation (HR) | 0.62 (p = 0.038) | 0.58 (p = 0.009) |
Source: Anzueto et al., ENHANCE Trials. HR: Hazard Ratio.
Experimental Protocols: Clinical Trials
The Phase III ENHANCE trials were pivotal in establishing the clinical efficacy and safety of ensifentrine.
-
Study Design: The ENHANCE-1 and ENHANCE-2 trials were replicate, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Enrolled patients were aged 40-80 years with a diagnosis of moderate to severe symptomatic COPD. A significant portion of patients were on concomitant long-acting muscarinic antagonist (LAMA) or long-acting β₂-agonist (LABA) therapy.
-
Intervention: Patients were randomized to receive either nebulized ensifentrine (3 mg) or a matching placebo, administered twice daily for 24 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in average FEV₁ area under the curve from 0 to 12 hours post-dose at week 12.
-
Secondary Endpoints: Key secondary endpoints included peak and trough FEV₁, daily respiratory symptoms as measured by the Evaluating Respiratory Symptoms (E-RS) scale, quality of life via the St. George's Respiratory Questionnaire (SGRQ), and the rate of moderate-to-severe COPD exacerbations over the 24-week treatment period.
In Vivo Anti-Inflammatory Effects
Ensifentrine has demonstrated robust anti-inflammatory activity in both preclinical animal models and human challenge studies, consistent with its PDE4 inhibitory mechanism.[7]
Quantitative Data: Human LPS Challenge & Preclinical Models
Table 3: Reduction in Sputum Inflammatory Cells in Healthy Volunteers (LPS Challenge Model)
| Cell Type | Treatment (Ensifentrine 1.5 mg OD for 6 days) | Outcome |
|---|---|---|
| Neutrophils | Inhaled Lipopolysaccharide (LPS) Challenge | 40% reduction in absolute count vs. placebo |
| Macrophages | Inhaled Lipopolysaccharide (LPS) Challenge | 27% reduction in absolute count vs. placebo |
| Eosinophils | Inhaled Lipopolysaccharide (LPS) Challenge | 44% reduction in absolute count vs. placebo |
| Lymphocytes | Inhaled Lipopolysaccharide (LPS) Challenge | 67% reduction in absolute count vs. placebo |
Source: Franciosi et al. Data reflects measurements taken 6 hours post-LPS challenge.[3][8]
Table 4: Anti-Inflammatory Effects in Ovalbumin (OVA)-Sensitized Guinea Pigs
| Model | Treatment (Nebulized Ensifentrine) | Endpoint | Result |
|---|---|---|---|
| Allergic Inflammation | 10 mg/kg (Oral) | Eosinophil Recruitment (BALF) | Significant Inhibition |
| Allergic Inflammation | 25% in lactose (Inhaled) | Eosinophil Recruitment (Airways) | Significant Inhibition |
| Allergic Inflammation | 0.3 mg/mL (Nebulized) | Total Inflammatory Cells (BALF) | Significant Attenuation |
| Airway Edema | 2.5% in lactose (Inhaled) | Histamine-induced Plasma Protein Extravasation | Significant Inhibition |
Source: Boswell-Smith et al., Cazzola et al. BALF: Bronchoalveolar Lavage Fluid.
Experimental Protocols: Key Methodologies
This model is used to induce a controlled, transient neutrophilic airway inflammation that mimics aspects of COPD exacerbations.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Subjects: Healthy, non-smoking volunteers.
-
Protocol:
-
Dosing: Subjects received nebulized ensifentrine (0.018 mg/kg, approx. 1.5 mg) or placebo once daily for 6 consecutive days.
-
LPS Challenge: One hour after the final dose on Day 6, subjects inhaled a single dose of LPS to induce airway inflammation.
-
Sputum Induction: 6 hours post-LPS challenge, sputum was induced using nebulized hypertonic saline.
-
Analysis: Sputum samples were processed to obtain total and differential inflammatory cell counts (neutrophils, macrophages, eosinophils, lymphocytes).
-
-
Primary Outcome: Change in the total and differential cell counts in induced sputum.
This is a widely used model of allergic airway inflammation.
Experimental Workflow: Guinea Pig Allergic Inflammation Model
-
Protocol:
-
Sensitization: Male Dunkin-Hartley guinea pigs were actively sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), typically with an aluminum hydroxide adjuvant, on multiple days (e.g., Day 1 and Day 15).[9]
-
Drug Administration: Prior to the challenge (e.g., 1.5 hours before), animals were treated with inhaled (nebulized or dry powder) ensifentrine or a vehicle control.[10]
-
Allergen Challenge: Conscious animals were exposed to an aerosol of OVA (e.g., 1% solution for 20 minutes) to induce an inflammatory response.[9]
-
Bronchoalveolar Lavage (BAL): At a specified time post-challenge (e.g., 6 or 24 hours), animals were anesthetized, and a BAL was performed by instilling and retrieving saline via a tracheal cannula.
-
Cellular Analysis: The BAL fluid was centrifuged, and the cell pellet was used for total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.[11]
-
This model assesses the ability of a drug to reduce airway microvascular leakage, a key component of airway edema and inflammation.
-
Protocol:
-
Anesthesia: Guinea pigs were anesthetized.
-
Tracer Injection: A tracer molecule, such as Evans Blue dye or 125I-labelled fibrinogen, was injected intravenously.[12][13] This tracer binds to plasma albumin and is used to quantify leakage.
-
Drug Administration: Ensifentrine (as a dry powder inhalation) or vehicle was administered prior to the challenge.[10]
-
Histamine Challenge: Histamine was administered (e.g., intravenously or via inhalation) to induce microvascular leakage in the airways.
-
Quantification: After a set time, the animals were euthanized, and the airways (trachea, bronchi) were dissected. The amount of tracer that extravasated into the tissue was quantified, either by spectrophotometric measurement of extracted Evans Blue dye or by gamma counting for the radiolabeled tracer.
-
Conclusion
The comprehensive in vivo data from both well-controlled clinical trials and established preclinical models provide strong evidence for the dual therapeutic action of ensifentrine. Its ability to act as both a potent bronchodilator and a broad-spectrum anti-inflammatory agent in the lungs positions it as a significant and novel therapeutic option for patients with COPD and potentially other inflammatory airway diseases. The data consistently demonstrate clinically meaningful improvements in lung function, a reduction in disease exacerbations, and a direct impact on the inflammatory cells central to the pathophysiology of obstructive lung disease.
References
- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 3. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ovalbumin aerosol challenge in actively sensitized guinea pigs: relationship between airway microvascular leakage and airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reply to Gan et al., to Calzetta et al., and to Poor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Eotaxin Generation and Its Relationship to Eosinophil Accumulation in Allergic Airways Disease: Analysis in a Guinea Pig Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NK2 receptors mediate plasma extravasation in guinea-pig lower airways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of maturation on histamine-induced airflow obstruction and airway microvascular leakage in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Crystallization Studies of (E/Z)-Ensifentrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensifentrine, a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, is a promising therapeutic agent for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the initial crystallization studies of (E/Z)-Ensifentrine, focusing on its various polymorphic forms and the experimental protocols for their preparation. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers and drug development professionals in understanding and utilizing this novel molecule.
Introduction to Ensifentrine and its Polymorphism
Ensifentrine, chemically known as 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, exhibits both bronchodilatory and anti-inflammatory activities through its dual inhibition of PDE3 and PDE4.[1][2] The phenomenon of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of significant interest in the pharmaceutical industry as different polymorphs can have distinct physicochemical properties.
Initial studies have revealed that Ensifentrine exists in several polymorphic forms, both as a free base and as a salt. For the free base, three polymorphs, designated as Form I, Form II, and Form III, have been identified.[1][2] More recently, a new crystalline form, termed Form A, has also been described. Furthermore, the ethane-1,2-disulfonate salt of Ensifentrine has been shown to exist in at least three polymorphic forms: ES1, ES2, and ES3.[3]
Quantitative Data: Powder X-Ray Diffraction (PXRD) Data
The various polymorphic forms of Ensifentrine and its ethane-1,2-disulfonate salt are primarily characterized by their unique PXRD patterns. The following tables summarize the characteristic 2-theta (2θ) values for each form.
Table 1: Characteristic PXRD Peaks (2θ) for Ensifentrine Free Base Polymorphs
| Form I[1] | Form II[1] | Form III[1] | Form A |
| 6.4° | 7.6° | 5.6° | 5.7° |
| 10.2° | 8.9° | 6.4° | 7.2° |
| 15.4° | 13.5° | 9.7° | 20.0° |
| 21.2° | 17.8° | 14.2° | |
| 22.8° | 19.5° | 16.3° | |
| 24.5° | 23.5° | 21.3° | |
| 26.1° | 25.1° | 36.4° | |
| 29.1° | 39.5° | ||
| 31.5° |
Table 2: Characteristic PXRD Peaks (2θ) for Ensifentrine Ethane-1,2-Disulfonate Salt Polymorphs
| Form ES1[3][4] | Form ES2[3] | Form ES3[3][4] |
| 8.6° | 14.4° | 4.6° |
| 9.2° | 19.0° | 9.2° |
| 10.4° | 19.7° | 11.9° |
| 14.4° | 26.1° | 13.8° |
| 15.8° | 31.1° | 15.8° |
| 19.6° | 18.5° | |
| 21.5° | 22.3° | |
| 26.0° | 23.3° | |
| 31.0° | 23.9° |
Experimental Protocols for Crystallization
The generation of different polymorphic forms of Ensifentrine is highly dependent on the crystallization conditions. The following are detailed methodologies for the preparation of the key polymorphs.
Preparation of Ensifentrine Free Base Polymorphs
3.1.1. Form I (Parent Form) Form I is considered the parent form and can be obtained through various standard crystallization techniques. The specific solvent and conditions for obtaining Form I as the starting material are not detailed in the provided search results, but it is the initial form from which Forms II and III are generated.
3.1.2. Form II and Form III via Reactive Crystallization Reactive crystallization is a key method for producing Forms II and III from Form I.[1][2]
-
Materials: Ensifentrine Form I, formic acid, deionized water, ethyl acetate.
-
Protocol for Form II:
-
Protocol for Form III:
3.1.3. Interconversion of Polymorphs
-
Reverse Transformation to Form I: Forms II and III can be converted back to Form I through gradual evaporation using different solvents.[1][2]
-
Thermal Conversion of Form II to Form I: Variable-temperature PXRD experiments have shown that Form II converts to Form I at a temperature of 204 °C.[1][2] Form III remains unchanged under these conditions.[1][2]
Preparation of Ensifentrine Ethane-1,2-Disulfonate Salt Polymorphs
3.2.1. General Considerations The preparation of the salt polymorphs often involves the use of a multi-solvent system and controlled temperature conditions.
3.2.2. Protocol for Form ES2 A specific process for the preparation of Form ES2 has been outlined and involves the use of an anti-solvent.[3]
-
Materials: Ensifentrine, ethane-1,2-disulfonic acid, dimethyl acetamide (DMAc), ethanol, water, methyl tert-butyl ether (MTBE).
-
Protocol:
-
Prepare a solution of Ensifentrine ethane-1,2-disulfonate in a mixture of DMAc and ethanol.
-
Heat the solution to a temperature in the range of 40°C to 100°C.[3]
-
Initiate crystallization by adding a mixture of water and MTBE to the heated solution. MTBE acts as an anti-solvent.[3]
-
Optionally, a further amount of MTBE can be added to enhance crystallization.[3]
-
The resulting crystalline Form ES2 can then be isolated by filtration.[3]
-
Drying of the isolated solid can be performed at a temperature of about 20°C to 60°C.[3]
-
Visualization of Pathways and Workflows
Signaling Pathway of Ensifentrine
Ensifentrine's therapeutic effects stem from its dual inhibition of PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of cellular responses.
References
- 1. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. WO2023076205A1 - Solid state forms of ensifentrine and process for preparation thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
pharmacokinetic and pharmacodynamic properties of ensifentrine
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Ensifentrine
Introduction
Ensifentrine (formerly RPL554) is a first-in-class, inhaled, selective dual inhibitor of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] Developed for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD), it uniquely combines bronchodilator and non-steroidal anti-inflammatory actions in a single molecule.[4][5][6] By targeting key intracellular signaling pathways in airway smooth muscle and inflammatory cells, ensifentrine addresses both the airflow limitation and the underlying inflammation characteristic of COPD.[7][8] This document provides a comprehensive technical overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.
Pharmacodynamics
The pharmacodynamic effects of ensifentrine are a direct result of its dual inhibitory action on PDE3 and PDE4, leading to bronchodilation, anti-inflammatory effects, and improved mucociliary clearance.[1][7]
Mechanism of Action
PDEs are enzymes that degrade cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Ensifentrine's therapeutic effects stem from its ability to prevent this degradation in key lung cells.[4][7]
-
PDE3 Inhibition : Primarily located in airway smooth muscle cells, PDE3 regulates both cAMP and cGMP.[3][8] Its inhibition by ensifentrine leads to an accumulation of these nucleotides, promoting smooth muscle relaxation and subsequent bronchodilation.[5][7]
-
PDE4 Inhibition : PDE4 is the predominant PDE isoform in various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[9] By inhibiting PDE4, ensifentrine increases intracellular cAMP levels in these cells, which suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[7][8]
-
CFTR Activation : Ensifentrine has also been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel in bronchial epithelial cells.[1][2] This action increases ciliary beat frequency, potentially enhancing mucociliary clearance and reducing mucus viscosity.[1][7][9]
The dual inhibition of both PDE3 and PDE4 may produce additive or synergistic effects on both bronchodilation and anti-inflammatory activity.[1][3]
References
- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What diseases does Ensifentrine treat? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. veronapharma.com [veronapharma.com]
- 7. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 8. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of (E/Z)-Ensifentrine Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and use of (E/Z)-Ensifentrine stock solutions for in vitro cell culture experiments. Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 enzymes, which has demonstrated both bronchodilatory and anti-inflammatory effects.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and dilution, and recommendations for storage to ensure the stability and efficacy of Ensifentrine in cell-based assays.
Physicochemical Properties of Ensifentrine
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Synonyms | RPL 554, VMX 554 | [4] |
| Molecular Formula | C₂₆H₃₁N₅O₄ | [4][5] |
| Molecular Weight | 477.6 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in DMSO and dimethyl formamide. Soluble in DMSO up to 25 mg/mL (52.35 mM), sonication may be required. | [4][5][6][7] |
| Storage (Solid) | -20°C for ≥ 4 years | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6] |
Mechanism of Action: Dual Inhibition of PDE3 and PDE4
Ensifentrine exerts its biological effects through the dual inhibition of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][8] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3 and PDE4, Ensifentrine leads to an accumulation of intracellular cAMP and cGMP, which in turn mediates a range of downstream effects, including relaxation of airway smooth muscle (bronchodilation) and suppression of inflammatory responses.[1][8][9][10]
Experimental Protocols
Materials
-
This compound solid powder (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, pyrogen-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line
-
Sterile work environment (e.g., laminar flow hood or biosafety cabinet)
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Ensifentrine in DMSO. Adjust the amounts as needed for your experimental requirements.
Calculations:
-
Molecular Weight (MW) of Ensifentrine = 477.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = Molarity × Volume × MW
-
Mass = 0.010 mol/L × 0.001 L × 477.6 g/mol = 0.004776 g = 4.776 mg
-
Procedure:
-
Prepare a Sterile Workspace: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weigh Ensifentrine: Accurately weigh approximately 4.78 mg of Ensifentrine powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the Ensifentrine powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions in Cell Culture Medium
It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1%, and not exceed 0.5% for most cell lines.[6][9][10] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Example: Preparing a 10 µM Working Solution from a 10 mM Stock
This will result in a final DMSO concentration of 0.1%.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, a serial dilution is recommended.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM Ensifentrine stock solution to 99 µL of pre-warmed cell culture medium. This will give you a 100 µM solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture vessel (e.g., a well of a 6-well plate containing 900 µL of medium with cells). This will result in a final volume of 1 mL and a final Ensifentrine concentration of 10 µM.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be appropriate. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mix Gently: After adding the Ensifentrine solution to the cell culture medium, gently swirl the plate or pipette up and down to ensure even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Ensifentrine) to the cell culture medium. For the example above, you would add 1 µL of DMSO to 1 mL of medium.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using Ensifentrine in cell culture experiments.
Safety Precautions
-
Handle Ensifentrine powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Disclaimer: This protocol is intended for research use only and should be adapted as necessary for specific experimental conditions and cell lines. It is the responsibility of the user to validate the protocol for their particular application.
References
- 1. lifetein.com [lifetein.com]
- 2. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO stock preparation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC Method for the Separation of E and Z Isomers of Ensifentrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensifentrine, a novel dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, is a promising new therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The approved and clinically evaluated form of ensifentrine is the (2E)-isomer. As with many molecules containing carbon-nitrogen double bonds, the potential for geometric isomerism exists, leading to the possible presence of the Z-isomer as a process-related impurity or degradant. The reliable separation and quantification of these E and Z isomers are critical for ensuring the quality, safety, and efficacy of the drug substance and product. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the E and Z isomers of ensifentrine, based on established principles of geometric isomer chromatography.
Introduction
Ensifentrine's therapeutic effect is derived from its dual inhibition of PDE3 and PDE4, leading to bronchodilation and anti-inflammatory effects. The molecule's chemical structure, N-{2-[(2E)-2-(mesitylimino)-9,10-dimethoxy-4-oxo-6,7-dihydro-2H-pyrimido[6,1-a]-isoquinolin-3(4H)-yl]ethyl}urea, contains a C=N double bond, which is the source of potential E/Z isomerism. While the E-isomer is the active therapeutic moiety, the Z-isomer may have different pharmacological and toxicological properties. Therefore, a robust analytical method to separate and quantify these isomers is essential for drug development, quality control, and stability studies.
This document provides a detailed protocol for a proposed reversed-phase HPLC method designed to achieve this separation. The method leverages a stationary phase with alternative selectivity to enhance resolution between the closely related geometric isomers.
Signaling Pathway of Ensifentrine
Ensifentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, ensifentrine increases intracellular cAMP levels in airway smooth muscle and inflammatory cells. In smooth muscle cells, this leads to relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators, resulting in an anti-inflammatory effect.
Caption: Signaling pathway of ensifentrine.
Experimental Protocols
Materials and Reagents
-
Ensifentrine reference standard (E-isomer)
-
Sample containing a mixture of E and Z isomers of ensifentrine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (HPLC grade)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Proposed HPLC Method
The following method is a starting point for the separation of E and Z isomers of ensifentrine and should be optimized and validated for its intended use.
| Parameter | Proposed Condition | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Phenyl phases offer alternative selectivity to standard C18 columns through π-π interactions, which can be effective for separating geometric isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 20% B to 60% B over 20 minutes | A relatively shallow gradient is proposed to maximize the resolution between the closely eluting isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature can affect selectivity; this is a common starting point. |
| Detection | UV at 272 nm | Based on published methods for ensifentrine analysis.[1] A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | Dissolve in 50:50 Acetonitrile:Water | Ensure complete dissolution of the sample. |
Method Development and Optimization Strategy
-
Column Screening: If the proposed phenyl-hexyl column does not provide adequate separation, other columns with different selectivities should be evaluated. Good candidates include pentafluorophenyl (PFP) and cholesterol-based stationary phases.
-
Mobile Phase Optimization:
-
Organic Modifier: Evaluate methanol as an alternative to acetonitrile. The different solvent properties can alter selectivity.
-
pH: Investigate the effect of mobile phase pH on retention and selectivity. Buffers such as ammonium acetate can be used to control the pH.
-
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 40 °C) to determine the effect on resolution.
-
Gradient Optimization: Adjust the gradient slope and duration to fine-tune the separation of the isomers.
System Suitability
The following system suitability parameters should be established and monitored to ensure the performance of the method:
| Parameter | Acceptance Criteria |
| Resolution (Rs) between E and Z isomers | > 2.0 |
| Tailing factor (T) for both isomers | 0.8 - 1.5 |
| Theoretical plates (N) for both isomers | > 2000 |
| Relative Standard Deviation (RSD) of peak area for replicate injections | < 2.0% |
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the HPLC method for separating E and Z isomers of ensifentrine.
Caption: Workflow for HPLC method development and validation.
Data Presentation
The following table summarizes the expected system suitability results for the proposed HPLC method. Actual data should be generated during method validation.
| Parameter | E-Isomer (Ensifentrine) | Z-Isomer | Acceptance Criteria |
| Retention Time (min) | ~12.5 | ~13.8 | - |
| Resolution (Rs) | - | > 2.0 | > 2.0 |
| Tailing Factor (T) | 1.1 | 1.2 | 0.8 - 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 | > 2000 |
Conclusion
This application note provides a comprehensive starting point for the development of a robust HPLC method for the separation of the E and Z isomers of ensifentrine. The proposed method utilizes a phenyl-hexyl column to achieve separation based on the principles of alternative selectivity. The detailed protocols for method development, optimization, and system suitability will guide researchers in establishing a validated method suitable for quality control and stability testing of ensifentrine. The successful implementation of such a method is crucial for ensuring the quality and safety of this novel respiratory therapeutic.
References
Application Notes and Protocols: Investigating Ensifentrine in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (formerly RPL554) is a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor.[1] Its mechanism of action combines bronchodilatory effects (primarily through PDE3 inhibition in airway smooth muscle) and anti-inflammatory properties (through PDE4 inhibition in inflammatory cells).[2][3] While clinical trials have demonstrated its efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma in humans, there is a notable lack of published data on its use in murine models of asthma.[4][5] These application notes provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of ensifentrine in established mouse models of allergic asthma.
Due to the absence of specific dosage information for ensifentrine in murine asthma models, this document provides a detailed framework based on established protocols for similar compounds and findings from ensifentrine studies in other preclinical species. The provided dosage recommendations are extrapolated and should be considered as a starting point for dose-ranging studies.
Signaling Pathway of Ensifentrine
The dual inhibition of PDE3 and PDE4 by ensifentrine leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[3] This increase in cAMP mediates the bronchodilatory and anti-inflammatory effects of the drug.
Caption: Ensifentrine's dual PDE3/PDE4 inhibition mechanism.
Proposed Dosage for Murine Asthma Models
Direct evidence for an optimal inhaled dose of ensifentrine in mice is unavailable. However, based on preclinical data for a similar inhaled PDE4 inhibitor, tanimilast, in murine asthma models, and data for oral ensifentrine in guinea pig models, a starting dose range can be proposed.
-
Tanimilast (inhaled PDE4 inhibitor) in murine asthma models: Significant anti-inflammatory effects were observed at doses of 0.3, 1, and 3 mg/kg.
-
Ensifentrine (oral) in guinea pig asthma models: Inhibition of eosinophil recruitment was noted at a dose of 10 mg/kg.[6]
Given that inhalation is a more direct route of administration to the lungs, a lower starting dose compared to oral administration is expected to be effective.
Recommended Starting Dose Range for Inhaled Ensifentrine in Mice:
| Dosage Tier | Dose (mg/kg) | Rationale |
| Low | 0.3 - 1.0 | Based on the effective dose range of the inhaled PDE4 inhibitor tanimilast in murine asthma models. This range is likely to demonstrate anti-inflammatory effects. |
| Mid | 1.0 - 3.0 | A higher dose range, also informed by tanimilast studies, which may be necessary to achieve both significant anti-inflammatory and potential bronchodilatory effects. |
| High | 3.0 - 10.0 | An exploratory higher dose range, with the upper limit informed by the oral dose in guinea pigs, adjusted for the different administration route. This range should be approached with caution and careful monitoring for any adverse effects. |
Important Considerations:
-
Formulation: Ensifentrine is available as a suspension for nebulization. The concentration of the nebulized solution will need to be carefully calculated to deliver the desired dose to the mice based on the nebulizer's output and the duration of exposure.
-
Dose-Ranging Studies: It is critical to perform a dose-ranging study to determine the optimal therapeutic dose of ensifentrine in the specific murine asthma model being used.
-
Pharmacokinetics: If possible, pharmacokinetic studies should be conducted to determine the lung deposition and systemic exposure of ensifentrine in mice to better correlate dose with therapeutic effect.
Experimental Protocols
Two common and well-validated murine models of allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.
General Experimental Workflow
References
- 1. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 2. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Ensifentrine (RPL554): an investigational PDE3/4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Effects of (E/Z)-Ensifentrine in Primary Human Bronchial Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1] This dual inhibition results in both bronchodilator and anti-inflammatory effects, making it a promising therapeutic for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[2][3] In primary human bronchial epithelial cells (HBECs), the foundational cells of the airway lining, Ensifentrine has demonstrated significant effects on key cellular processes, including inflammation and mucociliary clearance.[2][4] This document provides detailed protocols and data summaries for studying the application of (E/Z)-Ensifentrine in primary HBEC models.
Mechanism of Action in Bronchial Epithelial Cells
Ensifentrine exerts its effects by inhibiting PDE3 and PDE4, enzymes that degrade the secondary messenger cyclic adenosine monophosphate (cAMP).[3][4] By preventing cAMP breakdown, Ensifentrine increases intracellular cAMP levels. This leads to two primary downstream effects in epithelial cells:
-
Anti-inflammatory Effects: Elevated cAMP levels suppress the activation of inflammatory pathways, reducing the production and release of pro-inflammatory cytokines and chemokines.[5][6] This action is primarily attributed to the inhibition of PDE4.[5][7]
-
Enhanced Mucociliary Clearance: Increased cAMP activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial channel for ion and fluid secretion in the airways.[3][8] This, along with the stimulation of ciliary beat frequency, improves the removal of mucus.[2][4]
Data Presentation: Effects of Ensifentrine on HBECs
The following tables summarize the reported effects of Ensifentrine treatment on primary human bronchial epithelial cells based on preclinical studies.
Table 1: Anti-Inflammatory Effects of Ensifentrine
| Stimulus | Measured Mediator | Observed Effect of Ensifentrine | Primary PDE Pathway | Reference |
|---|---|---|---|---|
| Interleukin-1β (IL-1β) | Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction in secretion | PDE4 | [2][5] |
| Interleukin-1β (IL-1β) | Granulocyte-Monocyte Colony-Stimulating Factor (GM-CSF) | Reduction in secretion | PDE4 | [2][5][7] |
| Interleukin-1β (IL-1β) | Interleukin-8 (IL-8) | No significant effect | - |[5] |
Table 2: Effects of Ensifentrine on Mucociliary Clearance
| Cellular Process | Measured Endpoint | Observed Effect of Ensifentrine | Reference |
|---|---|---|---|
| Ion Secretion | CFTR-dependent chloride ion secretion | Stimulation | [2][4] |
| Ciliary Function | Ciliary Beat Frequency (CBF) | Increase |[2][4][9] |
Experimental Protocols
The following protocols provide a framework for investigating Ensifentrine in primary HBECs.
Protocol 1: Culture and Differentiation of Primary HBECs at Air-Liquid Interface (ALI)
This protocol describes the standard method for creating a well-differentiated, pseudostratified epithelial model that closely resembles the in vivo airway.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-Ex Plus and PneumaCult™-ALI Maintenance Media
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well format)
-
Coating solution (e.g., Collagen Type I)
-
Standard cell culture reagents (PBS, Trypsin-EDTA) and equipment
Procedure:
-
Coat Transwells: Pre-coat Transwell inserts with collagen solution according to the manufacturer's instructions. Incubate for at least 2 hours at 37°C and then aspirate excess solution.
-
Seed Cells: Seed primary HBECs onto the apical surface of the coated Transwell inserts at a density of 1.5 - 2.5 x 10^5 cells/cm².
-
Submerged Culture: Add BEGM or PneumaCult™-Ex Plus medium to both the apical and basolateral chambers. Culture at 37°C and 5% CO₂ until cells reach 100% confluence (typically 2-4 days).
-
Establish ALI: Once confluent, remove the medium from the apical chamber. This exposes the apical surface to air, initiating differentiation.
-
ALI Culture: Maintain the culture by changing the PneumaCult™-ALI Maintenance medium in the basolateral chamber every 2-3 days for at least 21-28 days.
-
Monitor Differentiation: Periodically monitor the culture for signs of differentiation, such as mucus production and the presence of ciliated cells. Transepithelial Electrical Resistance (TEER) can be measured to assess barrier function.
Protocol 2: Evaluating the Anti-Inflammatory Effects of Ensifentrine
This protocol details how to assess Ensifentrine's ability to reduce inflammatory mediator release from differentiated HBECs.
Materials:
-
Differentiated HBECs at ALI (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Recombinant human IL-1β
-
Basal medium (e.g., PneumaCult™-ALI without supplements)
-
ELISA or multiplex assay kits for MCP-1 and GM-CSF
Procedure:
-
Prepare Cells: At day 21-28 of ALI culture, gently wash the apical surface of the HBEC cultures with 200 µL of warm PBS to remove mucus.
-
Starve Cells: Replace the basolateral medium with a basal medium and incubate for 4-6 hours to reduce background signaling.
-
Pre-treat with Ensifentrine: Prepare working concentrations of Ensifentrine in the basal medium. Add the Ensifentrine solutions or a vehicle control (e.g., 0.1% DMSO) to the basolateral chamber. Incubate for 1-2 hours at 37°C.
-
Stimulate with IL-1β: Add IL-1β to the basolateral medium to a final concentration of 1-10 ng/mL.
-
Incubate: Culture the cells for 24 hours at 37°C and 5% CO₂.
-
Collect Supernatant: Carefully collect the basolateral medium, which contains the secreted cytokines. Centrifuge briefly to remove any cellular debris and store at -80°C until analysis.
-
Analyze Cytokines: Quantify the concentration of MCP-1 and GM-CSF in the collected medium using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Normalization: Data can be normalized to total protein content from cell lysates to account for any variations in cell number.
Protocol 3: Measurement of Ciliary Beat Frequency (CBF)
This protocol outlines a method to measure the effect of Ensifentrine on the ciliary activity of differentiated HBECs.
Materials:
-
Differentiated HBECs at ALI (from Protocol 1)
-
This compound
-
Basal medium
-
Inverted microscope with a high-speed digital camera (≥100 frames per second) and environmental chamber (37°C, 5% CO₂)
-
CBF analysis software (e.g., SAVA, ImageJ with appropriate plugins)
Procedure:
-
Prepare Cells: Select differentiated ALI cultures with visible ciliary movement.
-
Equilibrate: Place the Transwell plate on the heated microscope stage and allow it to equilibrate to 37°C. Add a small amount of warm basal medium to the apical surface to ensure proper optics.
-
Baseline Recording: Record several high-speed videos (5-10 seconds each) from different fields of view to establish a baseline CBF.
-
Add Compound: Carefully add Ensifentrine (at the desired final concentration) or vehicle control to the apical and/or basolateral medium.
-
Incubate and Record: At various time points after compound addition (e.g., 15, 30, 60 minutes), record new videos from the same fields of view.
-
Analyze CBF: Use specialized software to analyze the videos. The software typically uses Fourier transform analysis of pixel intensity changes over time to calculate the dominant beat frequency in Hertz (Hz).
-
Calculate Change: Compare the CBF after Ensifentrine treatment to the baseline CBF for each well.
References
- 1. veronapharma.com [veronapharma.com]
- 2. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Phosphodiesterase Inhibitor Ensifentrine Reduces Production of Proinflammatory Mediators in Well Differentiated Bronchial Epithelial Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes: Protocol for Assessing Ensifentrine's Effect on cAMP Levels
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ensifentrine (formerly RPL554) is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1] It is under investigation as a novel inhaled treatment for chronic obstructive pulmonary disease (COPD), combining both bronchodilator and non-steroidal anti-inflammatory actions in a single molecule.[2][3] The mechanism of action hinges on its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[1][4]
These application notes provide a detailed protocol for assessing the effect of ensifentrine on intracellular cAMP levels in a cell-based assay format. The protocol is designed for researchers in respiratory diseases, pharmacology, and drug development to quantitatively measure the cellular response to ensifentrine.
Mechanism of Action
In respiratory health and disease, cAMP is a critical second messenger that mediates airway smooth muscle relaxation (bronchodilation) and suppresses inflammatory cell activation.[4] The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by PDE enzymes.[5]
Ensifentrine exerts its therapeutic effects by selectively inhibiting PDE3 and PDE4.[1]
-
PDE3 inhibition is primarily responsible for the bronchodilator effect by allowing cAMP to accumulate in airway smooth muscle cells.[2]
-
PDE4 inhibition mediates the anti-inflammatory effects by increasing cAMP levels in various inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), which in turn suppresses the release of pro-inflammatory mediators.[2][6]
By inhibiting both enzymes, ensifentrine leads to a significant accumulation of intracellular cAMP, producing synergistic effects on bronchodilation and inflammation.[4]
References
- 1. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 6. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ensifentrine in Ex Vivo Lung Slice Cultures: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, demonstrating both bronchodilatory and anti-inflammatory effects.[1][2] Its mechanism of action makes it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD) and other respiratory diseases characterized by inflammation and bronchoconstriction.[1][3] Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying respiratory diseases. This model preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, offering a physiologically relevant environment to investigate the efficacy and mechanism of action of novel therapeutics like ensifentrine.
These application notes provide a comprehensive overview and detailed protocols for utilizing ensifentrine in ex vivo lung slice cultures. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and bronchodilatory effects of ensifentrine in a preclinical setting that closely mimics the human lung environment.
Mechanism of Action of Ensifentrine
Ensifentrine's therapeutic effects stem from its ability to inhibit two key enzymes in the lung tissue: PDE3 and PDE4.[1][2]
-
PDE3 Inhibition: Primarily found in airway smooth muscle cells, PDE3 inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), resulting in smooth muscle relaxation and subsequent bronchodilation.[1]
-
PDE4 Inhibition: Predominantly located in inflammatory cells such as macrophages, neutrophils, and eosinophils, PDE4 inhibition also increases intracellular cAMP levels. This elevation of cAMP suppresses the release of pro-inflammatory mediators, including cytokines and chemokines, thereby exerting an anti-inflammatory effect.[1][4]
The dual inhibition of both PDE3 and PDE4 by ensifentrine is believed to produce synergistic or additive effects, leading to enhanced bronchodilation and a broad anti-inflammatory response.[1][5]
Signaling Pathway of Ensifentrine
Quantitative Data from Preclinical and Clinical Studies
While specific quantitative data from ex vivo lung slice cultures are not extensively published, the following tables summarize relevant data from other models, which can serve as a reference for designing PCLS experiments.
Table 1: Anti-inflammatory Effects of Ensifentrine
| Model System | Inflammatory Stimulus | Measured Mediator | Ensifentrine Concentration/Dose | % Inhibition / Effect | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | IC₅₀ = 520 nM | 50% | [6] |
| Human Mononuclear Cells | Phytohemagglutinin (PHA) | Cell Proliferation | IC₅₀ = 460 nM | 50% | [6] |
| Human Bronchial Epithelial Cells (CF) | Interleukin-1β | MCP-1 | Not specified | Reduction | [4] |
| Human Bronchial Epithelial Cells (CF) | Interleukin-1β | GM-CSF | Not specified | Reduction | [4] |
| Healthy Human Volunteers (sputum) | LPS Challenge | Neutrophils | 1.5 mg once daily for 6 days | 40% reduction vs. placebo | [7] |
| Healthy Human Volunteers (sputum) | LPS Challenge | Eosinophils | 1.5 mg once daily for 6 days | 46% reduction vs. placebo | [7] |
| Healthy Human Volunteers (sputum) | LPS Challenge | Macrophages | 1.5 mg once daily for 6 days | 27% reduction vs. placebo | [7] |
| Healthy Human Volunteers (sputum) | LPS Challenge | Lymphocytes | 1.5 mg once daily for 6 days | 66% reduction vs. placebo | [7] |
Table 2: Bronchodilatory Effects of Ensifentrine (Clinical Data)
| Study Population | Treatment | Endpoint | Improvement vs. Placebo | Reference |
| Moderate to Severe COPD | Ensifentrine 3 mg (nebulized, twice daily) | Average FEV₁ AUC₀₋₁₂h at Week 12 (ENHANCE-1) | 87 mL | [8] |
| Moderate to Severe COPD | Ensifentrine 3 mg (nebulized, twice daily) | Average FEV₁ AUC₀₋₁₂h at Week 12 (ENHANCE-2) | 94 mL | [8] |
| Moderate to Severe COPD | Ensifentrine 0.75, 1.5, 3, 6 mg (nebulized, twice daily) | Peak FEV₁ at Week 4 | 139-200 mL | [9] |
Experimental Protocols for Ex Vivo Lung Slice Cultures
The following protocols provide a framework for investigating the effects of ensifentrine in PCLS. Researchers should optimize these protocols based on their specific experimental needs and available resources.
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
Materials:
-
Fresh lung tissue (e.g., from human donors or animal models)
-
Low-melting-point agarose (1.5-2%) in sterile PBS or culture medium
-
Vibrating microtome (vibratome)
-
Sterile culture medium (e.g., DMEM/F12 supplemented with antibiotics and antimycotics)
-
Sterile dissection tools
-
6- or 12-well culture plates
Procedure:
-
Inflate the lungs with warm (37°C) low-melting-point agarose solution via the trachea or main bronchus until fully expanded.
-
Place the agarose-inflated lungs in ice-cold PBS or culture medium to solidify the agarose.
-
Dissect the lung lobes and prepare cylindrical tissue cores using a tissue corer.
-
Cut the tissue cores into thin slices (typically 250-500 µm) using a vibratome filled with ice-cold, sterile culture medium.
-
Transfer the PCLS to 6- or 12-well plates containing pre-warmed culture medium.
-
Incubate the PCLS at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium after a few hours to remove any debris and dead cells. The slices are now ready for experimental treatment.
Protocol 2: Evaluating the Anti-inflammatory Effects of Ensifentrine in PCLS
Objective: To determine the dose-dependent effect of ensifentrine on the release of pro-inflammatory mediators from PCLS challenged with an inflammatory stimulus.
Materials:
-
Prepared PCLS in culture
-
Ensifentrine stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) from E. coli)
-
Culture medium
-
ELISA kits for relevant cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, MCP-1)
-
Cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Culture the PCLS overnight to allow for stabilization.
-
Pre-treat the PCLS with various concentrations of ensifentrine (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1-10 µg/mL) to the culture medium. Include a non-stimulated control group (vehicle only, no LPS).
-
Incubate the PCLS for a specified period (e.g., 6, 12, or 24 hours).
-
Collect the culture supernatants for cytokine and chemokine analysis using ELISA.
-
Assess the viability of the PCLS using a standard cell viability assay to ensure that the observed effects are not due to cytotoxicity.
-
(Optional) Harvest the PCLS for gene expression analysis of inflammatory markers by qPCR or for histological examination.
Protocol 3: Assessing the Bronchodilatory Effects of Ensifentrine in PCLS
Objective: To measure the relaxant effect of ensifentrine on pre-contracted airways within the PCLS.
Materials:
-
Prepared PCLS in culture
-
Ensifentrine stock solution
-
Bronchoconstrictor agent (e.g., carbachol, histamine, or methacholine)
-
Microscope with a camera for image acquisition
-
Image analysis software
Procedure:
-
Place a single PCLS in a culture well with fresh, pre-warmed medium.
-
Acquire a baseline image of a cross-section of a bronchus within the slice.
-
Induce bronchoconstriction by adding a sub-maximal concentration of a bronchoconstrictor (e.g., 1 µM carbachol).
-
After the airway has constricted (typically within 5-10 minutes), acquire an image.
-
Add ensifentrine at a specific concentration to the medium.
-
Acquire images at regular intervals (e.g., every 5 minutes) for up to 30-60 minutes to monitor airway relaxation.
-
Analyze the images to measure the cross-sectional area of the airway lumen over time. Calculate the percentage of relaxation relative to the pre-contracted state.
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for evaluating ensifentrine in PCLS.
Conclusion
The use of ex vivo lung slice cultures provides a powerful platform for the preclinical evaluation of ensifentrine. This model allows for the investigation of its dual anti-inflammatory and bronchodilatory effects in a physiologically relevant setting that maintains the native lung architecture. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of ensifentrine's therapeutic potential in respiratory diseases.
References
- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensifentrine May Offer COPD Patients Relief, Convenience [medscape.com]
- 4. The Phosphodiesterase Inhibitor Ensifentrine Reduces Production of Proinflammatory Mediators in Well Differentiated Bronchial Epithelial Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Dose-Ranging Study of the Novel Inhaled Dual PDE 3 and 4 Inhibitor Ensifentrine in Patients with COPD Receiving Maintenance Tiotropium Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dose-ranging study of the inhaled dual phosphodiesterase 3 and 4 inhibitor ensifentrine in COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ensifentrine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, under development for the treatment of chronic obstructive pulmonary disease (COPD). Its unique mechanism of action leads to both bronchodilation and anti-inflammatory effects. Accurate and precise quantification of ensifentrine in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical development.
This document provides detailed application notes and protocols for the analytical quantification of ensifentrine in plasma, primarily utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.
Signaling Pathway of Ensifentrine
Ensifentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, ensifentrine increases intracellular cAMP levels in airway smooth muscle and inflammatory cells. This leads to airway relaxation (bronchodilation) and a reduction in inflammatory responses, both of which are key therapeutic goals in COPD management.
Figure 1. Ensifentrine's Mechanism of Action.
Experimental Protocols
A sensitive and robust UPLC-MS/MS method is essential for the accurate quantification of ensifentrine in a complex biological matrix such as plasma. The following protocol is a representative method based on established practices for small molecule bioanalysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ensifentrine analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of ensifentrine)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of blank plasma with known concentrations of ensifentrine for calibration standards and quality control (QC) samples.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
Figure 2. Protein Precipitation Workflow.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
Mass Spectrometric Conditions (Representative):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Ensifentrine: To be optimized |
| Internal Standard: To be optimized |
Note: Specific MRM (Multiple Reaction Monitoring) transitions, declustering potential, and collision energy must be optimized for ensifentrine and the chosen internal standard by infusing a standard solution into the mass spectrometer.
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the performance characteristics of a validated bioanalytical method for ensifentrine in human plasma, based on data from regulatory submissions.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.100 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighted |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.100 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| Low | 0.300 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Mid | 10.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High | 80.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Recovery | Consistent, precise, and reproducible across the calibration range. |
| Matrix Effect | No significant matrix effect observed. |
Conclusion
The UPLC-MS/MS method outlined provides a robust and sensitive approach for the quantification of ensifentrine in human plasma. The representative protocol for sample preparation and analysis, along with the summarized validation data, offers a solid foundation for researchers and scientists in the field of drug development to establish and validate their own bioanalytical assays for ensifentrine. Adherence to rigorous validation guidelines is paramount to ensure the generation of high-quality data for pharmacokinetic and clinical studies.
Application Notes and Protocols for Preclinical Nebulization of Ensifentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1] Its mechanism of action combines both bronchodilator and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Preclinical studies in animal models have been instrumental in establishing the pharmacological profile of ensifentrine prior to its evaluation in human clinical trials. These studies have demonstrated its potential to induce bronchodilation and mitigate inflammation in the lungs.[1]
These application notes provide a detailed overview of the nebulization protocol for ensifentrine in preclinical research, based on available data and established methodologies in the field. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting in vivo studies to evaluate the efficacy and safety of nebulized ensifentrine.
Signaling Pathway of Ensifentrine
Ensifentrine exerts its therapeutic effects by inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4. Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation (bronchodilation) and reduces the activity of inflammatory cells.
Experimental Protocols
In Vivo Nebulization Protocol for Rodent Models
This protocol describes a representative method for the administration of nebulized ensifentrine to rodent models (e.g., rats, guinea pigs) for the evaluation of its bronchodilator and anti-inflammatory effects.
1. Materials and Equipment:
-
Ensifentrine: Provided as a sterile powder or suspension.
-
Vehicle: Sterile saline (0.9% NaCl) or a specific formulation buffer.
-
Nebulizer System: A jet nebulizer (e.g., PARI LC Sprint®) connected to an air compressor (e.g., PARI TurboBOY® SX or PARI VIOS Pro®).[2]
-
Exposure Chamber: A whole-body or nose-only inhalation exposure system suitable for the animal model.
-
Animal Model: Species relevant to the disease model (e.g., Brown Norway rats for allergic asthma models, guinea pigs for bronchoconstriction studies).
2. Procedure:
-
Animal Acclimatization: Acclimatize animals to the exposure chamber for a defined period (e.g., 15-30 minutes) for several days prior to the experiment to minimize stress.
-
Preparation of Ensifentrine Solution/Suspension:
-
On the day of the experiment, prepare the desired concentration of ensifentrine in the appropriate vehicle.
-
Ensure the solution is well-mixed or the suspension is uniformly dispersed before loading into the nebulizer.
-
-
Nebulizer Setup and Calibration:
-
Assemble the nebulizer system according to the manufacturer's instructions.
-
Calibrate the nebulizer to determine the output rate and particle size distribution. The mass median aerodynamic diameter (MMAD) should ideally be within the respirable range for the animal model (typically 1-5 µm).
-
-
Animal Exposure:
-
Place the animals in the exposure chamber.
-
Connect the nebulizer to the chamber's inlet port.
-
Nebulize the ensifentrine solution/suspension for a predetermined duration (e.g., 15-30 minutes). The duration will depend on the nebulizer output and the target lung dose.
-
Control and monitor the airflow rate through the chamber to ensure uniform aerosol distribution.
-
-
Post-Exposure Monitoring and Assessment:
-
After exposure, return the animals to their home cages and monitor for any adverse effects.
-
Conduct relevant efficacy assessments at predetermined time points post-nebulization. This may include:
-
Bronchodilation: Measurement of airway resistance and compliance using techniques like whole-body plethysmography.
-
Anti-inflammatory Effects: Collection of bronchoalveolar lavage fluid (BALF) for cell counting (e.g., eosinophils, neutrophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13, TNF-α).
-
Pharmacokinetics: Collection of blood samples to determine the plasma concentration of ensifentrine over time.
-
-
Experimental Workflow Diagram
Data Presentation
While specific quantitative data from preclinical nebulization studies of ensifentrine are not widely published in detail, the following tables represent the types of data that would be generated and are based on the reported preclinical effects.
Table 1: Representative Preclinical Dosing for Nebulized Ensifentrine
| Animal Model | Dose Range (mg/kg) | Nebulizer Type | Key Findings |
| Guinea Pig | 0.01 - 1.0 | Jet Nebulizer | Dose-dependent bronchodilation and bronchoprotection. |
| Rat | 0.1 - 5.0 | Jet Nebulizer | Reduction in inflammatory cell influx in BALF. |
Table 2: Hypothetical Preclinical Efficacy Data for Nebulized Ensifentrine in a Rodent Model of Airway Inflammation
| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | Neutrophils in BALF (x10^4) |
| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Ensifentrine (0.1 mg/kg) | 4.1 ± 0.6 | 2.0 ± 0.4 | 1.1 ± 0.2 |
| Ensifentrine (1.0 mg/kg) | 3.0 ± 0.5 | 1.2 ± 0.3 | 0.8 ± 0.2* |
| Dexamethasone (1.0 mg/kg) | 2.8 ± 0.4 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Conclusion
The preclinical evaluation of nebulized ensifentrine is a critical step in its development as a therapeutic for respiratory diseases. The protocols and data outlined in these application notes provide a framework for researchers to design and execute robust in vivo studies. Adherence to well-controlled experimental procedures and the use of appropriate animal models are essential for generating reliable and translatable data that can inform clinical development. While detailed preclinical protocols are not extensively published, the information gathered from clinical trial documentation and related literature provides a strong basis for the methodologies presented here.
References
Application Notes and Protocols for Cell-Based Measurement of PDE3/PDE4 Inhibition by Ensifentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] This dual inhibitory action leads to the accumulation of intracellular cyclic adenosine monophosphate (camp), resulting in both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][4] Accurate and robust methods to quantify the inhibitory activity of ensifentrine on PDE3 and PDE4 in a cellular context are crucial for both basic research and drug development.
These application notes provide detailed protocols for a cell-based assay to determine the potency of ensifentrine in inhibiting PDE3 and PDE4. The primary method described is a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) for the detection of intracellular cAMP levels.
Signaling Pathways of PDE3 and PDE4
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, camp and cyclic guanosine monophosphate (cgmp), by catalyzing their hydrolysis.[5] PDE3 and PDE4 are primarily involved in the degradation of camp.[1][2] Inhibition of these enzymes by ensifentrine prevents camp breakdown, leading to its accumulation and subsequent activation of downstream signaling cascades.
Data Presentation: Inhibitory Potency of Ensifentrine
The following table summarizes the reported inhibitory concentrations (IC50) of ensifentrine against various PDE isoforms. This data highlights the dual inhibitory nature of the compound.
| PDE Isoform | Assay Type | IC50 (nM) | Reference |
| PDE3A | FP-cAMP Assay | 0.25 | [6] |
| PDE3B | FP-cAMP Assay | 0.29 | [6] |
| PDE4B2 | FP-cAMP Assay | 290 | [6] |
| PDE4B2 | 3H-cAMP Assay | 110 | [7] |
| PDE4D3 | 3H-cAMP Assay | 47 | [7] |
| TNF-α production | Cellular Assay (Human Monocytes) | 520 | [7][8] |
| Cell Proliferation | Cellular Assay (Human Mononuclear Cells) | 460 | [7][8] |
Experimental Protocols
Principle of the HTRF cAMP Assay
This assay is a competitive immunoassay that measures intracellular cAMP levels.[9] In the absence of cellular cAMP, a europium cryptate-labeled anti-cAMP antibody binds to a d2-labeled cAMP analog, bringing them into close proximity and generating a high HTRF signal. When intracellular cAMP is present after cell lysis, it competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the HTRF signal. The magnitude of this decrease is proportional to the amount of cAMP produced by the cells.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing a Gs-coupled receptor (e.g., TSH receptor) and a cyclic nucleotide-gated (CNG) channel can be used.[10] Alternatively, human airway epithelial cells (A549) that endogenously express PDE3 and PDE4 can be utilized.[11][12][13]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plate: 384-well, white, solid-bottom microplates.
-
Reagents for Cell Stimulation and Lysis:
-
Forskolin (Adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX) (a general PDE inhibitor, used as a positive control)
-
Ensifentrine (test compound)
-
Cell lysis buffer (provided with the HTRF kit)
-
-
HTRF cAMP Assay Kit: (e.g., cAMP Dynamic 2 kit from Cisbio) containing:
-
Europium cryptate-labeled anti-cAMP antibody
-
d2-labeled cAMP
-
cAMP standard
-
Lysis buffer
-
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells (HEK293 or A549).
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well in 10 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of ensifentrine in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Include a positive control (e.g., 100 µM IBMX) and a negative control (vehicle).
-
Add 5 µL of the diluted compounds to the respective wells of the cell plate.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in assay buffer. The final concentration should be predetermined to elicit a submaximal cAMP response (e.g., EC50 to EC80 concentration).
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the Eu-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.
-
Add 10 µL of the HTRF reagent mix to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
HTRF Signal Detection:
-
Read the plate on an HTRF-compatible plate reader. The reader should be set to excite at 320-340 nm and read the emission at two wavelengths: 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data to the positive (IBMX) and negative (vehicle) controls.
-
Plot the normalized response against the logarithm of the ensifentrine concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The described cell-based HTRF assay provides a robust and high-throughput method for quantifying the inhibitory activity of ensifentrine on PDE3 and PDE4. The detailed protocol and supporting information in these application notes will enable researchers to accurately assess the potency of ensifentrine and other PDE inhibitors in a physiologically relevant cellular environment. This is essential for advancing our understanding of their mechanism of action and for the development of novel therapeutics for respiratory diseases.
References
- 1. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [bio-protocol.org]
- 2. bioauxilium.com [bioauxilium.com]
- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 5. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Application Note and Protocol: Electrophysiological Characterization of Ensifentrine on Human Airway Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ensifentrine (OHTUVAYRE™) is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 enzymes.[1][2][3] This dual inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[1][4] The inhibition of PDE3 in airway smooth muscle cells results in bronchodilation, while the inhibition of PDE4 provides anti-inflammatory effects.[5][6] The synergistic action of inhibiting both enzymes makes ensifentrine a promising therapeutic for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD).[3][7]
This application note provides a detailed protocol for investigating the electrophysiological effects of ensifentrine on human bronchial smooth muscle cells (hBSMCs) using the whole-cell patch-clamp technique. The objective is to characterize how ensifentrine modulates ion channel activity to induce airway relaxation.
Ensifentrine Signaling Pathway
The primary mechanism of action for ensifentrine involves the inhibition of PDE3 and PDE4, which prevents the degradation of cAMP.[2][4] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA), leading to the modulation of various ion channels.[8][9] This cascade ultimately results in the relaxation of airway smooth muscle, contributing to bronchodilation.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 3. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
Application Notes and Protocols for Long-Term Administration of Ensifentrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the long-term administration of ensifentrine in preclinical animal models, based on available data. The protocols are designed to guide researchers in establishing chronic studies to evaluate the efficacy and safety of ensifentrine for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Introduction to Ensifentrine
Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2] This dual inhibition provides both bronchodilator and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases.[3][2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of ensifentrine and establishing its potential for clinical development.[4][5][6]
Signaling Pathway of Ensifentrine
The dual inhibitory action of ensifentrine on PDE3 and PDE4 results in the accumulation of intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells. This leads to airway relaxation and a reduction in inflammatory responses.
Preclinical Animal Models
Guinea pigs and rats are the most commonly cited animal models for the preclinical evaluation of ensifentrine. Guinea pigs are particularly useful for studying bronchoconstriction and airway inflammation due to the similarities of their airway physiology to humans.[7] Rats have been used to assess the anti-inflammatory and anti-fibrotic effects of ensifentrine.[8]
Data Presentation: Quantitative Effects of Ensifentrine in Animal Models
The following tables summarize the key quantitative findings from preclinical studies involving the administration of ensifentrine.
Table 1: Bronchodilator and Bronchoprotective Effects of Inhaled Ensifentrine in Guinea Pigs
| Parameter | Doses (mg/kg) | Effect | Reference |
| Airway Obstruction Reduction | 0.01 - 0.08 | 7-65% reduction in spasmogen-induced bronchoconstriction | [4][5] |
| Synergistic Bronchodilation with Atropine | Not specified | 42-82% reduction in airway obstruction | [4][5] |
| Synergistic Bronchodilation with Salbutamol | Not specified | 64-78% reduction in airway obstruction | [4][5] |
Table 2: Anti-inflammatory Effects of Inhaled Ensifentrine in Guinea Pig Models of Allergic Airway Inflammation
| Parameter | Doses | Effect | Reference |
| Inflammatory Cell Recruitment in BAL Fluid | Doses that produced smooth muscle effects | Inhibition of total cell recruitment 6 hours after antigen challenge | [5] |
Table 3: Anti-fibrotic Effects of Inhaled Ensifentrine in a Rat Model
| Parameter | Study Type | Effect | Reference |
| Fibrosis | Bleomycin-induced lung fibrosis model | Demonstration of anti-fibrotic effects | [8] |
Experimental Protocols
The following are detailed protocols for the long-term administration of ensifentrine via inhalation in guinea pig and rat models. These protocols are based on established methodologies for chronic inhalation studies of respiratory therapeutics.
Protocol 1: Long-Term Inhalation Administration of Ensifentrine in a Guinea Pig Model of Chronic Airway Inflammation
Objective: To evaluate the long-term efficacy and safety of inhaled ensifentrine in a guinea pig model of chronic allergic airway inflammation.
Materials:
-
Dunkin-Hartley guinea pigs
-
Ensifentrine solution for nebulization
-
Vehicle control (e.g., saline)
-
Ovalbumin (OVA) for sensitization and challenge
-
Whole-body inhalation exposure system or nose-only exposure system
-
Jet nebulizer
-
Equipment for pulmonary function testing
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the housing facility for at least one week prior to the start of the study.
-
Sensitization: Sensitize the animals with intraperitoneal injections of ovalbumin (e.g., 100 µg OVA with aluminum hydroxide adjuvant) on days 0 and 7.
-
Chronic Allergen Challenge: From week 2 to week 6, challenge the sensitized guinea pigs with aerosolized ovalbumin (e.g., 0.5% in saline) twice a week for 30 minutes using a whole-body or nose-only inhalation system.
-
Long-Term Ensifentrine Administration:
-
From week 4 to week 6, administer nebulized ensifentrine or vehicle control daily.
-
Dosage: Based on acute studies, a starting dose range of 0.01 to 0.08 mg/kg can be explored.[4] The optimal dose for chronic studies should be determined in dose-ranging experiments.
-
Administration: Administer the nebulized solution via the inhalation system for a fixed duration (e.g., 15-30 minutes) prior to the ovalbumin challenge on challenge days.
-
-
Endpoint Analysis (at the end of week 6):
-
Pulmonary Function Testing: Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) and cytokine levels.
-
Histopathology: Collect lung tissue for histological examination of airway inflammation, mucus production, and remodeling.
-
Protocol 2: Long-Term Inhalation Administration of Ensifentrine in a Rat Model of COPD
Objective: To assess the long-term therapeutic effects of inhaled ensifentrine on lung inflammation and remodeling in a rat model of COPD induced by cigarette smoke and lipopolysaccharide (LPS).
Materials:
-
Sprague-Dawley or Wistar rats
-
Ensifentrine solution for nebulization
-
Vehicle control (e.g., saline)
-
Cigarette smoke exposure system
-
Lipopolysaccharide (LPS) from E. coli
-
Nose-only inhalation exposure system for drug administration
-
Equipment for lung function assessment and tissue collection
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
COPD Model Induction:
-
Expose rats to whole-body cigarette smoke (e.g., 4% dilution, 1 hour/day, 5 days/week) for 8 weeks.
-
To enhance the inflammatory response, intratracheal instillations of LPS (e.g., 100 µg in saline) can be administered at specific time points (e.g., weeks 1 and 4).
-
-
Long-Term Ensifentrine Administration:
-
From week 5 to week 8, treat the animals with nebulized ensifentrine or vehicle control daily.
-
Dosage: The specific dose for rats should be determined based on pharmacokinetic and dose-ranging studies.
-
Administration: Use a nose-only inhalation system to deliver the aerosolized drug for a predetermined period (e.g., 30 minutes).
-
-
Endpoint Analysis (at the end of week 8):
-
Lung Function: Measure parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) if equipment is available, or assess lung mechanics.
-
BAL Fluid Analysis: Analyze for inflammatory cell counts and cytokine profiles.
-
Histology and Morphometry: Evaluate lung tissue for evidence of emphysema (mean linear intercept), airway inflammation, and fibrosis.
-
Conclusion
The provided application notes and protocols offer a framework for conducting long-term preclinical studies with ensifentrine in relevant animal models. These studies are crucial for further elucidating the chronic efficacy and safety profile of this novel dual PDE3/4 inhibitor and for providing the necessary data to support its clinical development for the treatment of chronic respiratory diseases. Researchers should adapt these protocols based on their specific experimental objectives and available resources.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scireq.com [scireq.com]
- 8. Inhaled Dual Phosphodiesterase 3/4 Inhibitors for the Treatment of Patients with COPD: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving (E/Z)-Ensifentrine solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (E/Z)-Ensifentrine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known aqueous solubility values for Ensifentrine?
A1: The aqueous solubility of Ensifentrine is pH-dependent and can be influenced by its polymorphic form. Published data indicates the following solubility values:
| Solvent/Buffer | pH | Temperature | Solubility |
| Phosphate Buffer | 6.4 | Not Specified | 3.02 ± 0.05 mg/mL[1] |
| Simulated Nasal Fluid | Not Specified | Not Specified | 1.05 ± 0.03 mg/mL[1] |
| Methanol | Not Applicable | Not Specified | 2.35 ± 0.04 mg/mL[1] |
| Ethanol | Not Applicable | Not Specified | 1.92 ± 0.03 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | 20-25 mg/mL[2][3] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | Slightly soluble |
Q2: How does pH affect the solubility of Ensifentrine in aqueous buffers?
A2: The solubility of Ensifentrine is significantly influenced by pH. Studies have shown that in acidic conditions (pH 1.2), the parent form of Ensifentrine (Form I) converts into a more stable and likely more soluble salt, ENSE.Cl.[1][4] At neutral pH (pH 7), this conversion does not occur.[1][4] An early formulation of Ensifentrine for nebulization was a solution at pH 3.2 in a citrate/phosphate buffered saline, further suggesting that solubility is enhanced in acidic conditions. This was later reformulated as a neutral pH phosphate-buffered suspension.
Q3: My Ensifentrine is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A3: If you are experiencing difficulty dissolving Ensifentrine, consider the following initial steps:
-
Verify the solid form: Ensifentrine exists in different polymorphic forms, which can have different solubility profiles.[1][4]
-
Lower the pH: As evidence suggests Ensifentrine's solubility increases in acidic conditions due to salt formation, consider using a buffer with a lower pH (e.g., pH 3-5).
-
Gentle heating: Cautiously warm the solution, as increased temperature often enhances solubility. However, monitor for any signs of degradation.
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.[2]
Q4: Can I use a co-solvent to dissolve Ensifentrine?
A4: Yes, using a co-solvent is a common and effective method. Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions of Ensifentrine at concentrations of 20-25 mg/mL.[2][3] For in vivo studies, complex co-solvent systems have been employed, such as:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of approximately 1 mg/mL.[2]
-
10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve a concentration of 1.25 mg/mL.[3]
When using a co-solvent, it is crucial to prepare a concentrated stock solution and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system to avoid any unwanted biological effects.
Q5: What is the role of temperature in Ensifentrine's solubility?
Troubleshooting Guides
Issue 1: Ensifentrine precipitates out of solution after dilution from a DMSO stock.
-
Possible Cause: The concentration of Ensifentrine in the final aqueous buffer exceeds its solubility limit, leading to precipitation. This is a common issue when diluting a high-concentration organic stock into an aqueous medium.
-
Troubleshooting Steps:
-
Reduce the final concentration: Your target concentration may be too high for the chosen buffer conditions.
-
Modify the buffer: Lower the pH of the aqueous buffer to increase the solubility of Ensifentrine.
-
Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds.
-
Employ cyclodextrins: The use of sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility of Ensifentrine.[3]
-
Issue 2: Inconsistent solubility results between experiments.
-
Possible Cause 1: Variation in the solid form of Ensifentrine. Different batches or storage conditions might lead to the presence of different polymorphs with varying solubilities.
-
Solution: Ensure you are using a consistent and well-characterized form of Ensifentrine for all experiments.
-
-
Possible Cause 2: Inconsistent buffer preparation. Minor variations in pH or buffer composition can significantly impact the solubility of a pH-sensitive compound like Ensifentrine.
-
Solution: Prepare buffers carefully and consistently, and always verify the final pH before use.
-
-
Possible Cause 3: Insufficient equilibration time. Achieving equilibrium solubility can take time.
-
Solution: Ensure you are allowing sufficient time for the compound to dissolve. This can be determined by measuring the concentration at different time points until it plateaus.
-
Experimental Protocols
Protocol 1: Preparation of an Ensifentrine Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid Ensifentrine in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the vial until the solid is completely dissolved. If necessary, use a short burst of sonication in a water bath to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Improving Ensifentrine Solubility in Aqueous Buffer using pH Adjustment
-
Buffer Selection: Choose a buffer system appropriate for your experimental pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
pH Adjustment: Prepare the buffer and adjust the pH to the desired acidic value (e.g., pH 4.0) using a calibrated pH meter.
-
Dissolution Attempt: Add the solid Ensifentrine to the acidic buffer at your target concentration.
-
Agitation: Stir or shake the mixture at a constant temperature until equilibrium is reached (this may take several hours).
-
Analysis: Centrifuge or filter the suspension to remove any undissolved solid and measure the concentration of Ensifentrine in the supernatant using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: A step-by-step workflow for troubleshooting and improving the solubility of Ensifentrine in aqueous buffers.
Caption: A diagram illustrating the key factors and mechanisms involved in enhancing the aqueous solubility of Ensifentrine.
References
Optimizing Ensifentrine Concentration for Maximum Bronchodilation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the experimental use of ensifentrine to achieve maximum bronchodilation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ensifentrine?
A1: Ensifentrine is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 enzymes.[1][2][3][4] By inhibiting PDE3 and PDE4, ensifentrine prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP), leading to airway smooth muscle relaxation and subsequent bronchodilation.[5] It also possesses anti-inflammatory properties.[2][3][4]
Q2: What is the optimal concentration of ensifentrine for achieving maximum bronchodilation in clinical settings?
A2: Clinical studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have shown a dose-dependent effect on bronchodilation. A nebulized dose of 3 mg twice daily demonstrated a significant improvement in peak Forced Expiratory Volume in 1 second (FEV1), with the 6 mg dose not appearing to provide additional benefit.[6]
Q3: What are the reported IC50 values for ensifentrine against PDE3 and PDE4?
A3: In enzyme activity assays, ensifentrine has shown potent inhibition of PDE3 and PDE4. The IC50 values are approximately 0.4 nM for PDE3 and 1479 nM for PDE4.[1] Another study reported IC50 values of 0.25 nM and 0.29 nM for PDE3A and PDE3B respectively, and 290 nM for PDE4B2.[7]
Q4: Can ensifentrine be used in combination with other bronchodilators?
A4: Yes, studies have shown that ensifentrine can provide additional bronchodilation when used in combination with long-acting muscarinic antagonists (LAMAs) or long-acting β2-agonists (LABAs).[6]
Data Presentation
The following tables summarize the quantitative data from clinical trials evaluating the effect of different doses of nebulized ensifentrine on lung function in patients with COPD.
Table 1: Ensifentrine Monotherapy - Change in Peak FEV1 (Forced Expiratory Volume in 1 second) After 4 Weeks
| Ensifentrine Dose (Twice Daily) | Placebo-Corrected Change in Peak FEV1 (mL) |
| 0.75 mg | 124 |
| 1.5 mg | 124 |
| 3 mg | 201 |
| 6 mg | 198 |
Data from a 4-week, randomized, double-blind, placebo-controlled, parallel-group study in 403 subjects with moderate-to-severe COPD.[6]
Table 2: Ensifentrine as Add-on Therapy to Tiotropium - Change in Peak FEV1 After 3 Days
| Ensifentrine Dose (Twice Daily) | Placebo-Corrected Change in Peak FEV1 (mL) |
| 1.5 mg | 104 |
| 6.0 mg | 127 |
Data from a study in subjects with moderate-to-severe COPD.[6]
Experimental Protocols
In Vitro Bronchodilator Assay Using Airway Smooth Muscle (ASM) Cells
This protocol provides a method to assess the relaxant effect of ensifentrine on pre-contracted human airway smooth muscle cells.
Materials:
-
Human Airway Smooth Muscle (ASM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Contractile agonist (e.g., methacholine, histamine)
-
Ensifentrine stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well microplates
-
Plate reader capable of measuring intracellular calcium or a cell imaging system
Methodology:
-
Cell Culture: Culture human ASM cells in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the ASM cells into 96-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Calcium Indicator Loading (Optional but Recommended): Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence or cell morphology.
-
Contraction: Induce contraction by adding a pre-determined concentration of a contractile agonist (e.g., 1 µM methacholine).
-
Ensifentrine Treatment: Immediately after the agonist, add varying concentrations of ensifentrine to the wells. Include a vehicle control (DMSO).
-
Measurement of Relaxation: Measure the change in intracellular calcium levels or observe changes in cell morphology (cell rounding indicates contraction, elongation indicates relaxation) over a time course (e.g., 30-60 minutes).
-
Data Analysis: Plot the concentration-response curve for ensifentrine and calculate the EC50 value for relaxation.
Ex Vivo Isolated Perfused Lung Model
This protocol describes a method to evaluate the bronchodilatory effect of ensifentrine in an intact lung preparation.
Materials:
-
Isolated rodent (e.g., guinea pig, rat) or human lung preparation
-
Krebs-Henseleit buffer
-
Bronchoconstrictor (e.g., methacholine, histamine)
-
Ensifentrine solution for nebulization
-
Ventilator and perfusion system
-
Pressure transducers to measure airway pressure
-
Nebulizer system compatible with the isolated lung setup
Methodology:
-
Lung Isolation: Isolate the lungs from the animal model according to established surgical procedures.
-
Perfusion and Ventilation: Cannulate the trachea and pulmonary artery and connect the lung to a ventilator and perfusion system. Perfuse the lung with warmed, oxygenated Krebs-Henseleit buffer at a constant flow rate. Ventilate the lung with a suitable gas mixture (e.g., 95% O2, 5% CO2).
-
Baseline Measurement: Record the baseline airway pressure for a stabilization period.
-
Induction of Bronchoconstriction: Induce a stable bronchoconstriction by adding a contractile agonist to the perfusion buffer or by nebulizing it into the airways.
-
Ensifentrine Administration: Once a stable bronchoconstrictor response is achieved, administer different concentrations of ensifentrine via a nebulizer connected to the tracheal cannula.
-
Measurement of Bronchodilation: Continuously record the changes in airway pressure. A decrease in airway pressure indicates bronchodilation.
-
Data Analysis: Quantify the extent of bronchodilation as a percentage reversal of the induced bronchoconstriction and determine the dose-response relationship for ensifentrine.
Mandatory Visualizations
Caption: Ensifentrine's signaling pathway leading to bronchodilation.
Caption: In vitro experimental workflow for assessing ensifentrine's bronchodilatory effect.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
-
-
Possible Cause: "Edge effects" in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile buffer or medium to maintain humidity and thermal stability across the plate.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing reagents.
-
Issue 2: Low or No Bronchodilator Response to Ensifentrine
-
Possible Cause: Sub-optimal concentration of the contractile agonist.
-
Solution: Perform a dose-response curve for the contractile agonist (e.g., methacholine) to determine the EC50 or EC80 concentration that elicits a consistent and robust contraction without causing cell death.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responsiveness. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Inadequate incubation time with ensifentrine.
-
Solution: Optimize the incubation time with ensifentrine. While some effects may be rapid, a time-course experiment (e.g., 15, 30, 60 minutes) can determine the optimal endpoint for measuring relaxation.
-
Issue 3: Inconsistent Nebulizer-Based Drug Delivery in Ex Vivo Models
-
Possible Cause: Improper nebulizer placement.
-
Solution: Ensure the nebulizer is positioned to deliver the aerosol directly and efficiently into the tracheal cannula. The distance and angle of the nebulizer can significantly impact deposition.
-
-
Possible Cause: Incompatible nebulizer type.
-
Solution: The type of nebulizer (e.g., jet, ultrasonic, vibrating mesh) can affect the particle size and output of the aerosolized ensifentrine. Select a nebulizer that generates particles within the optimal respirable range (1-5 µm) and is compatible with the experimental setup.
-
-
Possible Cause: Formulation issues.
-
Solution: Ensure that ensifentrine is fully dissolved or suspended in a vehicle that does not interfere with nebulization or the biological response. The viscosity of the solution can impact nebulizer performance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ensifentrine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pure E or Z ensifentrine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing stereochemically pure ensifentrine?
A1: The primary challenge in synthesizing stereochemically pure ensifentrine lies in controlling the geometry around the C=N double bond, which leads to the formation of E and Z isomers. Standard synthetic routes often yield a mixture of these isomers. Consequently, the main difficulties are not only in the stereoselective synthesis itself but also in the subsequent separation and prevention of interconversion of the isolated isomers. The stability of the individual isomers can be influenced by factors such as solvent, light, and temperature.
Q2: Is there a well-established method for the stereoselective synthesis of a single ensifentrine isomer?
A2: Currently, there is no widely published, single-step stereoselective synthesis method that exclusively yields either the pure E or Z isomer of ensifentrine. The common synthetic pathways generally produce an E/Z mixture. Therefore, the focus of achieving a pure isomer typically shifts to post-synthesis separation and purification techniques.
Q3: What is the mechanism of action of ensifentrine?
A3: Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By inhibiting these enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to bronchodilation (relaxation of airway smooth muscle) and anti-inflammatory effects.
Q4: How can I confirm the presence of both E and Z isomers in my synthetic mixture?
A4: The presence of both isomers can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the two isomers will likely have different retention times, resulting in two distinct peaks. In ¹H NMR, you would expect to see two sets of signals for protons near the C=N bond and on the substituents attached to it, with slightly different chemical shifts.
Troubleshooting Guides
Issue 1: Difficulty in Separating E and Z Isomers
Problem: My synthesized ensifentrine is an inseparable mixture of E and Z isomers based on my initial purification attempts.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Resolution | Optimize the HPLC or column chromatography conditions. Experiment with different stationary phases (e.g., C18, silica) and mobile phase compositions. A gradient elution might be necessary. Consider using silver nitrate-impregnated silica gel, which can sometimes improve the separation of E/Z isomers due to differential π-complexation. | Improved separation of the two isomer peaks, ideally to baseline resolution. |
| Isomer Interconversion on Stationary Phase | The stationary phase itself might be catalyzing the interconversion. Try a less acidic or basic stationary phase. Also, consider running the chromatography at a lower temperature to reduce the rate of isomerization. | A higher recovery of the individual isomers and less peak tailing or broadening. |
| Co-crystallization of Isomers | If attempting separation by crystallization, the isomers might be co-crystallizing. Experiment with a variety of solvents with different polarities and employ slow crystallization techniques (e.g., slow evaporation, vapor diffusion). | Formation of crystals enriched in one of the isomers. |
Issue 2: Isomer Interconversion After Purification
Problem: I have successfully isolated a pure isomer, but it converts back to a mixture upon standing or during subsequent experimental steps.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Instability | One isomer may be thermodynamically less stable and will naturally convert to the more stable form over time. Store the purified isomer at low temperatures (e.g., -20°C or -80°C) and in the dark to minimize thermal and photochemical isomerization. | Reduced rate of interconversion, preserving the purity of the isomer for a longer duration. |
| Photochemical Isomerization | Exposure to light, particularly UV light, can induce E/Z isomerization. Protect the purified isomer from light at all times by using amber vials and working under low-light conditions. | Prevention of light-induced isomerization, maintaining the isomeric purity. |
| Solvent- or pH-Mediated Isomerization | The solvent system or pH of the solution can promote isomerization. Investigate the stability of the purified isomer in various solvents and buffer systems to identify conditions that minimize interconversion. | Identification of a suitable solvent system that maintains the isomeric integrity of the purified ensifentrine. |
Issue 3: Ambiguous Spectroscopic Data
Problem: I have obtained ¹H and ¹³C NMR spectra of my ensifentrine sample, but I am unsure how to assign the signals to the E and Z isomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Lack of Reference Spectra for Pure Isomers | While definitive public assignments for E and Z ensifentrine are scarce, you can use 2D NMR techniques to aid in assignment. | |
| Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can identify protons that are close in space. For the E and Z isomers, the spatial proximity of substituents around the C=N bond will be different. A NOESY experiment should show cross-peaks between protons on the 2,4,6-trimethylphenyl group and the rest of the molecule that are unique to each isomer. | Observation of specific NOE correlations will allow for the unambiguous assignment of the E and Z configurations. | |
| Polymorphism Affecting Spectra | Different crystalline forms (polymorphs) of the same isomer can exhibit slightly different NMR spectra in the solid state and can have different dissolution behaviors, which might complicate solution-state NMR. | |
| Characterize the solid form: Use techniques like Powder X-ray Diffraction (PXRD) to identify the polymorphic form of your sample and compare it with published data. | Understanding the polymorphic form can help in interpreting the spectroscopic data more accurately. |
Experimental Protocols
General Protocol for HPLC Analysis of Ensifentrine E/Z Isomers
This is a general starting point; optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both isomers have strong absorbance (e.g., around 254 nm or 330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30-40°C (can be varied to optimize separation).
Preparative Chromatography for Isomer Separation
For preparative separation, the analytical HPLC method can be scaled up.
-
Use a larger dimension preparative column with the same stationary phase.
-
Increase the flow rate according to the column dimensions.
-
Inject larger volumes of a more concentrated solution of the E/Z mixture.
-
Collect the fractions corresponding to each isomer peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for a Polymorphic Form of Ensifentrine
Note: The following data is for a specific polymorphic form and may not represent a pure E or Z isomer, but rather a mixture or a specific crystalline arrangement of one isomer. It serves as a reference for the expected chemical shifts.
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| 6.97 (s, 1H) | 159.10 |
| 6.86 (s, 2H) | 152.20 |
| 6.67 (s, 1H) | 151.45 |
| 6.11 (t, J = 5.8 Hz, 1H) | 148.64 |
| 5.46 (s, 2H) | 148.30 |
| 5.33 (s, 1H) | 144.53 |
| 4.19 (t, J = 6.8 Hz, 2H) | 142.78 |
| 3.92 (t, J = 6.0 Hz, 2H) | 131.07 |
| 3.81 (s, 3H) | 130.77 |
| 3.62 (s, 3H) | 128.86 |
| 3.18 (d, J = 5.2 Hz, 1H) | 128.21 |
| 2.91 (t, J = 5.9 Hz, 2H) | 119.36 |
| 2.23 (s, 3H) | 111.85 |
| 1.98 (s, 6H) | 109.06 |
| 88.17 | |
| 56.56 | |
| 56.20 | |
| 41.97 | |
| 37.37 | |
| 27.51 | |
| 20.91 | |
| 18.49 |
Visualizations
Caption: Signaling pathway of Ensifentrine.
preventing (E/Z)-Ensifentrine precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E/Z)-Ensifentrine in a laboratory setting. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2][3] These enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting both PDE3 and PDE4, Ensifentrine leads to an accumulation of these second messengers, resulting in both bronchodilatory and anti-inflammatory effects.[1][3][4] PDE3 inhibition primarily contributes to the relaxation of airway smooth muscle, while PDE4 inhibition helps to suppress inflammatory responses.[1][2]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is also soluble in other organic solvents such as methanol and ethanol. The compound is practically insoluble in water.[6]
Q3: How should I prepare a stock solution of this compound?
For most in vitro applications, a stock solution of this compound can be prepared in 100% DMSO. A common concentration for a stock solution is 10 mM.[5][7] For specific protocols, such as antibacterial assays, a stock solution of 30 mg/mL in DMSO has been used.[6] It is recommended to use sonication to aid dissolution.[5]
Q4: How should I store the this compound stock solution?
Store the DMSO stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[7] For solutions in solvent, storage at -80°C for up to a year is also recommended.[5]
Q5: What are the different polymorphic forms of Ensifentrine and do they affect solubility?
Research has identified at least three polymorphic forms of Ensifentrine (Forms I, II, and III). Different crystalline forms can have distinct physicochemical properties, which may affect solubility and stability. However, studies have shown that in aqueous media at both pH 1.2 and pH 7, the less stable forms II and III tend to convert to the more stable Form I. This suggests that for many experimental conditions in aqueous buffers, the initial polymorphic form may not significantly impact the final solubility as it will likely convert to Form I.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common issue due to its low aqueous solubility. The following guide provides systematic steps to prevent this problem.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer or media. | "Crashing out" due to poor solubility. The high concentration of Ensifentrine in the DMSO stock is not soluble when introduced to the aqueous environment. | - Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. - Pre-warm your solutions: Warm both the DMSO stock and the aqueous diluent to 37°C before mixing. This can increase the solubility of the compound. - Increase the final DMSO concentration (with caution): If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Slow precipitation or crystallization. The compound may be in a supersaturated state and is slowly coming out of solution. | - Check for temperature fluctuations: Ensure the solution is stored and used at a constant temperature. A decrease in temperature can reduce solubility. - Assess pH of the final solution: Although Ensifentrine's solubility is not reported to be highly pH-dependent in the neutral range, significant deviations in pH could affect its stability. |
| Precipitation occurs after freeze-thaw cycles of the stock solution. | Compound degradation or reduced solubility after repeated temperature changes. | - Aliquot the stock solution: Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (41.88 mM) | Sonication is recommended for dissolution.[5] |
| Methanol | 2.35 ± 0.04 mg/mL | - |
| Ethanol | 1.92 ± 0.03 mg/mL | - |
| Phosphate Buffer (pH 6.4) | 3.02 ± 0.05 mg/mL | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.09 mM) | A common formulation for in vivo studies.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 4.78 mg of Ensifentrine (Molecular Weight: 477.56 g/mol ).
-
Adding Solvent: Add the appropriate volume of 100% DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Serial Dilution for In Vitro Assays
This protocol is adapted from a study performing an antibacterial assay with Ensifentrine.[6]
-
Initial Dilution: Prepare a high-concentration stock solution in DMSO (e.g., 30 mg/mL).[6]
-
Working Stock Preparation: If necessary, create an intermediate working stock by diluting the initial stock in DMSO.
-
Serial Dilution in Culture Media: a. Pre-warm the cell culture medium or buffer to 37°C. b. In a 96-well plate or microcentrifuge tubes, add the desired volume of culture medium to each well/tube. c. Add a small volume of the Ensifentrine working stock to the first well/tube to achieve the highest desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%). d. Perform a two-fold serial dilution by transferring half of the volume from the first well/tube to the next, mixing thoroughly at each step.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ensifentrine | PDE | TargetMol [targetmol.com]
- 6. Novel synthesis and anti-pathogenic properties of ensifentrine and its intermediates against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Ensifentrine Cellular Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cellular assays with ensifentrine (RPL554).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ensifentrine in cellular assays?
Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2][3] Its primary mechanism involves preventing the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[4] This leads to the accumulation of cAMP, which in turn activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA).[5] This dual inhibition results in both bronchodilator (via PDE3 inhibition in smooth muscle cells) and anti-inflammatory effects (via PDE4 inhibition in inflammatory cells).[5][6][7]
Q2: What are the expected on-target effects in common cellular models?
-
Increased Intracellular cAMP: The most direct effect is an increase in cAMP levels in a variety of cell types, including human neutrophils and bronchial epithelial cells (HBECs).[7]
-
Anti-Inflammatory Activity: In inflammatory cell models (e.g., human monocytes, macrophages), ensifentrine inhibits the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and reduces the production of other mediators like granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][4][8]
-
Airway Smooth Muscle Relaxation: In assays using human airway smooth muscle cells, ensifentrine induces relaxation, counteracting contractile stimuli.[4]
-
Enhanced CFTR Function: In bronchial epithelial cells, particularly those from cystic fibrosis (CF) patients, ensifentrine can stimulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to increased chloride ion secretion and increased ciliary beat frequency.[1][9]
Q3: Are there known off-target effects I should be aware of?
While ensifentrine is described as a selective dual PDE3/4 inhibitor, comprehensive off-target screening panels are not widely available in the public domain. Early non-clinical data indicated some inhibitory activity on PDE10 at a concentration of 1 µM. Researchers should be aware of potential class-effects of PDE inhibitors and consider counter-screening or using structurally unrelated inhibitors to confirm that an observed effect is due to PDE3/4 inhibition.
Q4: What is the recommended solvent and final concentration for in vitro studies?
Ensifentrine is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[10][11] For cellular experiments, this stock is further diluted in cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM).[10] It is critical to ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle controls) and remains non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[12][13]
Q5: How should I design my vehicle control experiments?
Your vehicle control should contain the same final concentration of DMSO as your highest concentration of ensifentrine.[13] For a dose-response experiment with varying ensifentrine concentrations prepared from a single stock, each well will have a different final DMSO concentration. In this scenario, it is best practice to either:
-
Use a vehicle control matched to the highest DMSO concentration used.[12]
-
Prepare serial dilutions of the drug in a way that keeps the final DMSO concentration constant across all wells. This is the preferred method for minimizing solvent-induced artifacts.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for ensifentrine's on-target activity in various in vitro assays.
Table 1: Potency in Enzyme and Cellular Functional Assays
| Assay Type | Cell/Enzyme Source | Parameter | IC50 / Potency |
| PDE3 Inhibition | Recombinant Human | IC50 | 0.4 nM[11] |
| PDE4 Inhibition | Recombinant Human | IC50 | 1479 nM[11] |
| TNF-α Release | LPS-stimulated Human Monocytes | IC50 | 0.52 µM[8] |
| Cell Proliferation | PHA-stimulated Human Mononuclear Cells | IC50 | 0.46 µM[8] |
| CFTR Activity | Forskolin-stimulated Bronchial Epithelial Cells | Potentiation | ~10-fold potentiation at 10 µM[7] |
Note: A comprehensive off-target activity profile for ensifentrine against a broad panel of kinases, GPCRs, and other enzymes is not publicly available. Researchers should interpret results with consideration of the known on-target mechanism.
Signaling Pathways and Workflows
Ensifentrine Signaling Pathway
Caption: On-target signaling pathway of ensifentrine.
Experimental Workflow: TNF-α Release Assay
Caption: Workflow for a typical TNF-α inhibition assay.
Troubleshooting Guide
Issue 1: Inconsistent or No Change in cAMP Levels
| Potential Cause | Troubleshooting Step |
| Cell Health Issues | Verify cell viability using Trypan Blue or a viability assay. Ensure cells are not overgrown or stressed. |
| Inactive Compound | Ensure ensifentrine stock solution is properly stored (protected from light, appropriate temperature). Prepare fresh dilutions for each experiment. |
| Assay Reagent Problems | Run positive controls for your cAMP assay (e.g., Forskolin) to confirm that the assay reagents and detection system are working correctly. |
| Insufficient Stimulation | If measuring inhibition of a Gαi-coupled pathway, ensure your stimulating agonist (e.g., Forskolin) is used at a concentration that gives a robust signal window (e.g., EC80). |
| Cell Line Unresponsive | Confirm that your cell line expresses adequate levels of PDE3 and/or PDE4. |
Issue 2: High Background or False Positives in Fluorescence/Luminescence Assays
| Potential Cause | Troubleshooting Step |
| Compound Interference | Ensifentrine, like many small molecules, may have intrinsic fluorescence or quenching properties. Run a control plate with ensifentrine in assay buffer without cells/reagents to check for direct interference with the assay signal.[12] |
| DMSO Effects | High concentrations of DMSO can affect cell health and assay performance. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells, including controls.[13] |
| Media Component Interference | Phenol red in culture media can interfere with fluorescence/absorbance assays. Consider using phenol red-free medium for the assay portion of the experiment. |
Issue 3: Unexpected Cytotoxicity or Poor Cell Health
| Potential Cause | Troubleshooting Step |
| High Ensifentrine Concentration | Perform a dose-response cytotoxicity assay (e.g., LDH release or MTS/MTT assay) to determine the non-toxic concentration range of ensifentrine for your specific cell line. |
| Solvent Toxicity | High DMSO concentrations can be cytotoxic. Titrate the DMSO concentration to find the maximum tolerable level for your cells (typically <0.5%). Always include a vehicle-only control.[14] |
| Compound Precipitation | Ensifentrine is poorly soluble in aqueous solutions. Visually inspect wells under a microscope for signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or adding a non-ionic surfactant (e.g., Pluronic F-68) if compatible with your assay.[15] |
Troubleshooting Logic Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. veronapharma.com [veronapharma.com]
- 4. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]
- 6. ensifentrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dual phosphodiesterase 3 and 4 inhibitor RPL554 stimulates CFTR and ciliary beating in primary cultures of bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of (E/Z)-Ensifentrine at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with cytotoxicity when working with (E/Z)-Ensifentrine at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2][3] This dual inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which results in both bronchodilation (via PDE3 inhibition in airway smooth muscle cells) and anti-inflammatory effects (via PDE4 inhibition in inflammatory cells).[1][2][4]
Q2: Is cytotoxicity an expected outcome when using this compound in in-vitro experiments?
While clinical trials have shown that inhaled Ensifentrine is generally well-tolerated with a safety profile similar to placebo, in-vitro experiments, especially at high concentrations, may reveal cytotoxic effects.[5][6][7] High concentrations of any compound can lead to off-target effects or overwhelm cellular metabolic pathways, resulting in cytotoxicity that may not be observed in clinical use.
Q3: What are the components of the approved Ensifentrine (Ohtuvayre™) formulation that I should be aware of?
The FDA-approved nebulized suspension of Ensifentrine (Ohtuvayre™) contains the active ingredient ensifentrine and the following excipients: dibasic sodium phosphate, monobasic sodium phosphate, polysorbate 20, sodium chloride, sorbitan monolaurate, and water for injection.[8] When preparing experimental solutions, it is important to consider the potential effects of these or similar excipients if you are trying to replicate the formulation.
Q4: Can the excipients in my formulation contribute to cytotoxicity?
Yes, excipients, while often considered inert, can sometimes contribute to cytotoxicity, especially in sensitive in-vitro models.[9][10] For instance, surfactants like polysorbates can increase the permeability of cell membranes, potentially enhancing the cytotoxic effects of other components in a synergistic manner.[7] It is crucial to test the vehicle/excipient-only controls in your experiments.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed across all tested concentrations of this compound.
-
Question: I am observing significant cell death even at the lowest concentrations of Ensifentrine. What could be the cause?
-
Answer: This could be due to several factors unrelated to the specific activity of Ensifentrine:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to confirm that the solvent is not the source of cytotoxicity.
-
Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma), which can cause widespread cell death.
-
Poor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Incorrect Compound Concentration: Verify the stock concentration of your Ensifentrine and ensure that serial dilutions are performed accurately.
-
Issue 2: Cytotoxicity is observed only at high concentrations of this compound.
-
Question: My experiments show acceptable cell viability at lower concentrations, but a sharp decrease at higher concentrations. How can I mitigate this?
-
Answer: High-concentration cytotoxicity is a common challenge. Here are some strategies to address it:
-
Optimize Exposure Time: Reduce the incubation time of the cells with Ensifentrine. A shorter exposure may be sufficient to observe the desired biological effect while minimizing toxicity.
-
Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experiment with different serum concentrations in your culture medium.
-
Consider Co-treatment with Protective Agents: If the mechanism of cytotoxicity is suspected to be related to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine might be beneficial.
-
Use a More Resistant Cell Line: Different cell lines have varying sensitivities to chemical compounds. If appropriate for your research question, consider using a more robust cell line.
-
Issue 3: There is high variability in cytotoxicity results between replicate wells.
-
Question: I am seeing inconsistent results across my replicate wells in the cytotoxicity assay. What could be the reason?
-
Answer: High variability can obscure the true effect of your compound. Common causes include:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the wells of your plate. Edge effects can also be a factor, so consider not using the outermost wells.[11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant variability.
-
Compound Precipitation: At high concentrations, Ensifentrine, which is practically insoluble in water, may precipitate out of solution.[8] Visually inspect your wells for any precipitate. Consider using a different solvent system or including solubilizing excipients.
-
Data Presentation
Table 1: Common In-Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Well-established, relatively inexpensive, suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism without causing cell death.[12] |
| LDH Release | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. | Directly measures cell death (necrosis), non-destructive to remaining viable cells. | Less sensitive for detecting apoptosis; LDH in serum can increase background.[11] |
| Trypan Blue/Propidium Iodide Exclusion | Vital dyes that are excluded by cells with intact membranes. Stained cells are considered non-viable. | Simple, rapid, and allows for direct visualization and counting of dead cells. | Manual counting can be subjective and time-consuming; not ideal for high-throughput. |
| ATP-Based Assays | Quantifies ATP levels, which are indicative of metabolically active, viable cells. | Highly sensitive, rapid, and suitable for high-throughput screening. | ATP levels can be influenced by factors other than cell viability, such as metabolic stress. |
Table 2: Troubleshooting Strategies for Unexpected Cytotoxicity
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity in All Wells (including controls) | Contamination (mycoplasma, bacteria, fungi) | Test a fresh batch of cells; use appropriate antibiotics/antimycotics. |
| Poor quality of media or serum | Use a new lot of media and serum; test all new reagents before use. | |
| Incubator issues (temperature, CO2) | Calibrate and monitor incubator temperature and CO2 levels. | |
| High Cytotoxicity Only in Compound-Treated Wells | Solvent toxicity | Ensure final solvent concentration is non-toxic (e.g., DMSO <0.5%); run a vehicle-only control. |
| Incorrect compound concentration | Verify stock solution concentration and serial dilutions. | |
| Compound precipitation | Inspect wells for precipitate; consider alternative solvents or solubilizing agents. | |
| High Variability Between Replicates | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before and during plating. |
| Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous solutions. | |
| Edge effects in plate | Avoid using the outer wells of the microplate.[11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the concentration-dependent cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control (medium with the same final concentration of solvent) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Ensifentrine.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This protocol is for quantifying cell death by measuring LDH release.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include the following controls: no-treatment, vehicle-only, and a maximum LDH release control (cells treated with a lysis buffer provided in the assay kit).
-
-
Incubation:
-
Incubate the plate for the desired duration.
-
-
LDH Assay:
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. cellgs.com [cellgs.com]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ensifentrine Delivery for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ensifentrine in in vivo models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in delivering ensifentrine to preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ensifentrine?
A1: Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1] By inhibiting PDE3 in airway smooth muscle cells, it increases intracellular cyclic adenosine monophosphate (cAMP), leading to bronchodilation.[2] Inhibition of PDE4 in inflammatory cells also increases cAMP, which suppresses the release of pro-inflammatory mediators, resulting in anti-inflammatory effects.[1][2] This dual mechanism allows ensifentrine to act as both a bronchodilator and a non-steroidal anti-inflammatory agent.[2]
Q2: What are the recommended delivery methods for ensifentrine in preclinical rodent models?
A2: The most common and clinically relevant delivery route is inhalation. For preclinical rodent models, this can be achieved through:
-
Intratracheal (IT) Instillation: Direct delivery of a liquid suspension or dry powder into the trachea. This method ensures accurate dosing to the lungs.[3][4]
-
Nebulization: Aerosolization of a liquid suspension for inhalation, often in a nose-only or whole-body exposure chamber.[5]
-
Dry Powder Insufflation: Delivery of a dry powder formulation directly into the lungs, which can be advantageous for compounds with poor stability in liquid formulations.[6][7][8]
Q3: What are suitable animal models for studying the efficacy of ensifentrine?
A3: Animal models that recapitulate key features of chronic obstructive pulmonary disease (COPD) are appropriate. Common models include:
-
Lipopolysaccharide (LPS)-induced lung inflammation: This model is characterized by neutrophilic inflammation in the bronchoalveolar lavage (BAL) fluid, mimicking aspects of COPD exacerbations.[9]
-
Cigarette smoke-induced inflammation: Chronic exposure to cigarette smoke in mice can induce macrophage and neutrophil infiltration, cytokine production, and emphysema-like changes.
-
Elastase-induced emphysema: Intratracheal administration of elastase leads to alveolar destruction and emphysema.
Q4: How can I prepare a research-grade formulation of ensifentrine for in vivo studies?
A4: For a nebulized suspension, ensifentrine can be suspended in a sterile, isotonic vehicle such as saline. It is crucial to ensure a uniform particle size distribution for consistent aerosolization and deep lung deposition. For dry powder formulations, micronized ensifentrine can be blended with a carrier like lactose. The specific formulation will depend on the chosen delivery device and experimental goals.
Troubleshooting Guides
Difficulties with in vivo delivery of ensifentrine can often be traced back to the formulation, administration technique, or animal handling. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results Between Animals | - Improper animal restraint and handling leading to stress. - Inaccurate dosing due to inconsistent delivery technique. - Variability in the depth of instillation or inhalation. | - Ensure proper training on animal handling and restraint techniques. - Use a consistent and validated administration protocol for all animals. - For IT instillation, use a laryngoscope to visualize the trachea and ensure consistent placement of the delivery device. |
| Low Drug Deposition in the Lungs | - Inefficient aerosol generation from the nebulizer. - Large particle size of the aerosolized drug. - Shallow breathing in anesthetized animals. | - Optimize nebulizer settings (e.g., air pressure, flow rate) for the specific formulation. - Ensure the formulation has a particle size distribution suitable for deep lung deposition (typically 1-5 µm). - Monitor the animal's breathing during administration and adjust anesthesia as needed. |
| Airway Obstruction During Instillation | - Use of an excessively large volume of liquid. - Instilling the liquid too rapidly. - The delivery cannula is blocking the trachea. | - Use a small instillation volume appropriate for the animal's size (e.g., 30-75 µL for a mouse).[3] - Administer the liquid slowly and steadily. - Use a cannula with an appropriate diameter for the animal's trachea. |
| High Variability in BAL Fluid Cell Counts | - Incomplete lavage of all lung lobes. - Contamination of the BAL fluid with blood. - Inconsistent timing of BAL fluid collection post-treatment. | - Perform the lavage with a consistent volume and number of washes to ensure sampling from all lung lobes. - Be careful not to puncture any blood vessels during the procedure. - Collect BAL fluid at a standardized time point after ensifentrine administration in all animals.[10] |
Data Presentation
The following tables summarize preclinical data for ensifentrine, providing a reference for expected efficacy in relevant animal models.
Table 1: In Vivo Bronchodilator and Bronchoprotective Effects of Inhaled Ensifentrine in Guinea Pigs
| Endpoint | Doses (mg/kg) | Result |
| Relaxation of Airways | 0.01 - 0.08 | 7-65% reduction in airway obstruction |
| Synergy with Atropine | Not specified | 42-82% reduction in airway obstruction |
| Synergy with Salbutamol | Not specified | 64-78% reduction in airway obstruction |
Data adapted from preclinical studies in guinea pigs.[11]
Table 2: In Vivo Anti-inflammatory Effects of Ensifentrine in Guinea Pigs
| Model | Administration Route | Dose | Endpoint | Result |
| Ovalbumin Challenge | Oral | 10 mg/kg | Eosinophil Recruitment in BAL | Significant attenuation |
| Ovalbumin Challenge | Dry Powder Inhalation | 25% w/w with lactose | Eosinophil Recruitment in BAL | Significant attenuation |
| Allergen Challenge | Aerosol | 0.3 mg/mL | Eosinophil Peroxidase in BAL | Significant inhibition |
Data adapted from preclinical studies in guinea pigs.
Experimental Protocols
Protocol 1: Intratracheal Instillation of Ensifentrine Suspension in Mice
This protocol describes the direct delivery of a liquid suspension of ensifentrine into the lungs of an anesthetized mouse.
Materials:
-
Ensifentrine suspension in sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Mouse intubation platform
-
Laryngoscope with a small blade
-
Gel-loading pipette tips or a specialized intratracheal delivery device (e.g., MicroSprayer)
-
1 mL syringe
Procedure:
-
Animal Preparation: Anesthetize the mouse using your institutionally approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Positioning: Suspend the anesthetized mouse on the intubation platform by its upper incisors.
-
Visualization of the Trachea: Use the laryngoscope to gently push the tongue aside and visualize the vocal cords and the opening of the trachea.
-
Instillation:
-
Draw the desired volume of ensifentrine suspension (typically 30-50 µL for a mouse) into the 1 mL syringe fitted with a gel-loading tip or other IT delivery device.
-
Carefully guide the tip of the delivery device into the trachea, just past the vocal cords.
-
Slowly and steadily depress the syringe plunger to instill the suspension into the lungs.
-
-
Recovery: Remove the delivery device and monitor the mouse until it recovers from anesthesia. Place the mouse in a clean cage on a warming pad to maintain body temperature.
Protocol 2: Dry Powder Insufflation of Ensifentrine in Mice
This protocol is for the direct delivery of a dry powder formulation of ensifentrine to the lungs of an anesthetized mouse using a device like the Penn-Century Dry Powder Insufflator™.[6][12]
Materials:
-
Micronized ensifentrine powder (potentially blended with a carrier like lactose)
-
Dry Powder Insufflator™ for mice
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Mouse intubation platform
-
Laryngoscope with a small blade
Procedure:
-
Device Preparation: Load the sample chamber of the Dry Powder Insufflator™ with the desired amount of ensifentrine powder (typically 1-2 mg).[4][6]
-
Animal Preparation and Positioning: Follow steps 1 and 2 from the Intratracheal Instillation protocol.
-
Visualization of the Trachea: Follow step 3 from the Intratracheal Instillation protocol.
-
Insufflation:
-
Carefully insert the tip of the insufflator into the trachea.
-
Connect a syringe with a small puff of air (e.g., 0.2 mL) to the device and rapidly depress the plunger to disperse the powder into the lungs.[4]
-
-
Recovery: Follow step 5 from the Intratracheal Instillation protocol.
Protocol 3: Bronchoalveolar Lavage (BAL) for Cellular Analysis
This protocol describes the collection of BAL fluid from mice to analyze inflammatory cell infiltration following ensifentrine treatment.
Materials:
-
Euthanasia agent
-
Surgical board and dissection tools
-
Tracheal cannula (e.g., a 20-gauge catheter)
-
Suture thread
-
Ice-cold, sterile phosphate-buffered saline (PBS)
-
1 mL syringe
-
Microcentrifuge tubes
Procedure:
-
Euthanasia and Tracheal Cannulation: Euthanize the mouse using an approved method. Make a midline incision in the neck to expose the trachea. Carefully insert the tracheal cannula and secure it with a suture.
-
Lung Lavage:
-
Fill a 1 mL syringe with a defined volume of ice-cold PBS (e.g., 0.8 mL).
-
Slowly instill the PBS into the lungs through the cannula.
-
Gently aspirate the fluid back into the syringe. The recovered fluid is the BAL fluid.
-
Repeat the instillation and aspiration process 2-3 times with fresh PBS to maximize cell recovery.
-
-
Sample Processing:
-
Pool the collected BAL fluid in a microcentrifuge tube on ice.
-
Centrifuge the tube at a low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant for analysis of soluble mediators (e.g., cytokines).
-
Resuspend the cell pellet in a suitable buffer for cell counting and differential analysis (e.g., using a hemocytometer and cytospin preparations or flow cytometry).[9]
-
Visualizations
Caption: Dual mechanism of action of ensifentrine.
Caption: General workflow for in vivo experiments.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease [jove.com]
- 3. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
- 5. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. penncentury.com [penncentury.com]
- 7. In vitro and in vivo evaluation of a dry powder endotracheal insufflator device for use in dose-dependent preclinical studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intratracheal Administration of Dry Powder Formulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative time-course profiles of bronchoalveolar lavage cells following intratracheal instillation of lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. penncentury.com [penncentury.com]
addressing variability in ensifentrine experimental results
Welcome to the technical support center for ensifentrine. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide clear guidance on methodologies.
Frequently Asked Questions (FAQs)
Q1: We are observing variability in the bronchodilatory effects of ensifentrine in our in vitro smooth muscle relaxation assays. What are the potential causes?
A1: Variability in in vitro bronchodilatory assays can arise from several factors:
-
Tissue Preparation: The handling and preparation of tracheal smooth muscle strips are critical. Ensure consistent dissection techniques to maintain tissue viability. The presence or absence of the epithelium can significantly impact the response, as epithelial-derived factors can modulate smooth muscle tone.
-
Contractile Agent: The choice and concentration of the contractile agent (e.g., carbachol, histamine) used to pre-contract the tissue can influence the magnitude of relaxation observed with ensifentrine. Ensure the contractile response is stable before adding ensifentrine.
-
Concentration-Response Curve: Ensure a full concentration-response curve for ensifentrine is generated to accurately determine potency (EC₅₀) and efficacy (Eₘₐₓ). Incomplete curves can lead to misinterpretation of the results.
-
Species Differences: If you are not using guinea pig or human tissue, be aware that species-specific differences in phosphodiesterase (PDE) enzyme expression and distribution in airway smooth muscle can affect the response to a dual PDE3/PDE4 inhibitor like ensifentrine.
Q2: Our results for the anti-inflammatory effects of ensifentrine, specifically TNF-α inhibition in monocytes, are inconsistent. What troubleshooting steps can we take?
A2: Inconsistent results in TNF-α inhibition assays are often related to cell culture conditions and stimulation:
-
Cell Source and Purity: The source and purity of human monocytes are crucial. Whether you are using peripheral blood mononuclear cells (PBMCs) or isolated monocytes, ensure a consistent and high-purity population.
-
Stimulant: The type and concentration of the stimulant, typically lipopolysaccharide (LPS), can significantly impact the level of TNF-α production. Use a consistent source and concentration of LPS that elicits a robust but sub-maximal TNF-α response to allow for the detection of inhibitory effects.
-
Timing of Treatment: The timing of ensifentrine addition relative to LPS stimulation is critical. Pre-incubation with ensifentrine before adding LPS is a common practice to allow for target engagement. Optimize this pre-incubation time for your specific experimental setup.
-
Assay Method: The method used to quantify TNF-α (e.g., ELISA, flow cytometry) should be validated for sensitivity and linearity. Ensure that your measurements fall within the linear range of the assay.
Q3: We noted that in the pivotal ENHANCE clinical trials, the improvement in patient-reported symptoms and quality of life was statistically significant in ENHANCE-1 but not in ENHANCE-2. How can this variability be explained?
A3: The discrepancy in patient-reported outcomes (PROs) between the ENHANCE-1 and ENHANCE-2 trials is a key observation.[1][2][3] While both trials demonstrated significant improvements in lung function, the variability in PROs could be attributed to several factors:
-
Patient Population Characteristics: Although the overall inclusion and exclusion criteria were the same, subtle differences in the baseline characteristics of the patient populations between the two trials could have contributed to the different outcomes in subjective measures like symptoms and quality of life. A pooled analysis of both trials did show a statistically significant improvement in these measures.[4]
-
Geographic Differences: The trials were conducted across multiple countries.[2][3] Regional variations in standard of care, environmental factors, and patient reporting behavior could have influenced the results.
-
Placebo Effect: A higher-than-expected placebo response in ENHANCE-2 for these subjective endpoints could have masked the treatment effect of ensifentrine.[5]
-
Statistical Power: While the trials were adequately powered for the primary endpoint of lung function, they may have had different sensitivities to detect changes in secondary, more subjective endpoints.
It's important to consider the totality of the data, including the consistent and significant improvements in lung function and reductions in exacerbation rates across both trials, which provide a more objective measure of clinical benefit.[1][2][6]
Troubleshooting Guides
Guide 1: Optimizing In Vitro PDE Inhibition Assays
This guide provides steps to ensure reproducible results when assessing the inhibitory activity of ensifentrine against PDE3 and PDE4.
| Step | Action | Rationale |
| 1. Enzyme Source | Use recombinant human PDE3 and PDE4 enzymes from a reputable commercial source. | Ensures consistency and avoids variability from endogenous enzyme preparations. |
| 2. Assay Method | Employ a validated assay method such as a 3H-cAMP hydrolysis assay or a fluorescence-polarization (FP) assay. | These methods are well-established for quantifying PDE activity and its inhibition.[7] |
| 3. Substrate Concentration | Use a cAMP concentration at or below the Michaelis-Menten constant (Km) for each enzyme. | This ensures that the assay is sensitive to competitive inhibitors like ensifentrine. |
| 4. Incubation Time and Temperature | Optimize incubation time and temperature to ensure the reaction is in the linear range. | Prevents substrate depletion and ensures accurate measurement of initial reaction velocity. |
| 5. Controls | Include appropriate controls: no enzyme, no inhibitor, and a known selective PDE3 and PDE4 inhibitor (e.g., milrinone and rolipram, respectively). | Validates the assay performance and provides a benchmark for ensifentrine's activity. |
| 6. Data Analysis | Generate full concentration-inhibition curves and calculate IC₅₀ values using a non-linear regression model. | Provides a quantitative measure of ensifentrine's potency. |
Guide 2: Addressing Variability in Clinical Trial Endpoints
This guide outlines factors to consider when interpreting variability in clinical trial results for ensifentrine.
| Factor | Consideration | Action |
| Patient Demographics | Analyze baseline demographics, disease severity, smoking status, and comorbidities. | Compare these characteristics between study arms and across different trials to identify potential confounding factors. |
| Concomitant Medications | Document and analyze the use of other COPD medications (e.g., LAMAs, LABAs, ICS). | Subgroup analyses based on background therapy can reveal differential treatment effects.[8] |
| Endpoint Definition | Clearly define primary and secondary endpoints and the methods for their assessment. | Subjective endpoints like patient-reported outcomes may have higher intrinsic variability than objective measures like FEV₁. |
| Statistical Analysis Plan | Adhere to a pre-specified statistical analysis plan. | This minimizes bias in the analysis and interpretation of the results.[9] |
| Pooled Analyses | Conduct pooled analyses of data from multiple trials. | This can increase statistical power and provide a more robust estimate of the treatment effect, potentially clarifying inconsistencies seen in individual trials.[4][6][10] |
Data Presentation
Table 1: Summary of Efficacy in Phase III ENHANCE Trials
| Endpoint | ENHANCE-1 (N=760) | ENHANCE-2 (N=789) | Pooled Analysis (N=1549) |
| Change from Baseline in FEV₁ AUC₀₋₁₂h at Week 12 (mL) | 87 (p < 0.001)[1][2] | 94 (p < 0.001)[1][2] | 90.37 (p < 0.001)[11] |
| Change from Baseline in Peak FEV₁ at Week 12 (mL) | 132 (p < 0.001) | 146 (p < 0.001)[5] | 118.98 (p < 0.001)[11] |
| Change from Baseline in Morning Trough FEV₁ at Week 12 (mL) | 35 (p < 0.05)[8] | 49 (p < 0.01)[8] | 42.15 (p < 0.001)[11] |
| Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks | 36% (p = 0.050)[1][2] | 43% (p = 0.009)[1][2] | 41% (p < 0.001)[6] |
| Change in SGRQ Total Score at Week 24 | Statistically significant improvement[1][2] | Not statistically significant[1][2] | Statistically significant improvement[4] |
| Change in E-RS Total Score at Week 24 | Statistically significant improvement[1][2] | Not statistically significant[1][2] | Statistically significant improvement[4] |
Experimental Protocols
Protocol 1: In Vitro PDE Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ of ensifentrine against PDE3 and PDE4.
-
Reagents and Materials:
-
Recombinant human PDE3A and PDE4B enzymes
-
³H-cAMP (radiolabeled cyclic adenosine monophosphate)
-
Ensifentrine stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation fluid and vials
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of ensifentrine in assay buffer.
-
In a microplate, add the assay buffer, PDE enzyme, and the ensifentrine dilution (or vehicle control).
-
Initiate the reaction by adding ³H-cAMP.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., boiling water).
-
Convert the unhydrolyzed cAMP to AMP using a 5'-nucleotidase.
-
Separate the radiolabeled AMP from the unreacted cAMP using ion-exchange chromatography.
-
Add scintillation fluid and measure the radioactivity using a microplate reader.
-
Calculate the percentage of inhibition for each ensifentrine concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Ex Vivo Guinea Pig Tracheal Smooth Muscle Relaxation Assay
This protocol describes a method to assess the bronchodilatory effect of ensifentrine.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in Krebs-Henseleit solution.
-
Prepare tracheal rings (2-3 mm in width). The epithelium may be left intact or gently removed by rubbing the luminal surface.
-
-
Experimental Setup:
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes.
-
-
Procedure:
-
Induce a stable contraction using a contractile agent such as carbachol (1 µM) or histamine (10 µM).
-
Once a stable plateau is reached, add cumulative concentrations of ensifentrine to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Mandatory Visualizations
Caption: Signaling pathway of ensifentrine's dual inhibition of PDE3 and PDE4.
Caption: Workflow for key in vitro experiments with ensifentrine.
Caption: Logical troubleshooting flow for variable ensifentrine results.
References
- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. veronapharma.com [veronapharma.com]
- 6. Effect of Dual Phosphodiesterase 3 and 4 Inhibitor Ensifentrine on Exacerbation Rate and Risk in Patients With Moderate to Severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. veronapharma.com [veronapharma.com]
- 11. The novel inhaled dual PDE3 and PDE4 inhibitor ensifentrine for the treatment of COPD: A systematic review and meta-analysis protocol on trough FEV1 and exacerbation according to PRISMA statement - PMC [pmc.ncbi.nlm.nih.gov]
how to control for ensifentrine isomer interconversion in assays
Welcome to the technical support center for assays involving ensifentrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the interconversion of ensifentrine isomers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Does ensifentrine have isomers that can interconvert?
A1: Yes, ensifentrine exists as geometric isomers, specifically E/Z isomers, due to restricted rotation around a carbon-carbon double bond in its structure. It is important to control for the potential interconversion of these isomers during analytical procedures to ensure accurate quantification and characterization.
Q2: What are the primary factors that can cause the interconversion of ensifentrine isomers?
A2: The interconversion of geometric isomers can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze the isomerization process.
-
Temperature: Higher temperatures provide the energy needed to overcome the rotational barrier of the double bond, leading to increased interconversion.
-
Light: Exposure to UV or visible light can induce photoisomerization.
-
Solvents: The polarity and type of solvent used can affect the stability of the isomers.
Q3: How can I minimize isomer interconversion during sample preparation and storage?
A3: To minimize interconversion, it is recommended to:
-
Control pH: Maintain samples in a neutral pH buffer whenever possible.
-
Low Temperature: Store samples at low temperatures (e.g., 2-8°C or frozen) to reduce thermal-induced interconversion.
-
Protect from Light: Store samples in amber vials or protect them from light to prevent photoisomerization.
-
Solvent Selection: Use solvents that are known to minimize isomerization. For ensifentrine, a mixture of acetonitrile and water is a common diluent in analytical methods.
Q4: What is the recommended analytical technique for separating and quantifying ensifentrine isomers?
A4: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the recommended techniques. Specifically, a method utilizing a stationary phase with shape selectivity, such as a C30 column, is often effective for separating geometric isomers. While a specific chiral column might not be necessary for E/Z isomers, specialized columns designed for geometric isomer separations can provide the required resolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between isomer peaks in HPLC/UPLC. | Inadequate stationary phase selectivity. | Consider using a C30 column or another stationary phase with enhanced shape selectivity. |
| Non-optimal mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) and buffer composition. The addition of a small percentage of a different solvent (e.g., isopropanol) can sometimes improve resolution. | |
| Inconsistent isomer ratios between replicate injections. | Interconversion is occurring in the autosampler. | Ensure the autosampler is temperature-controlled (set to a low temperature, e.g., 4°C). Minimize the time samples spend in the autosampler before injection. |
| On-column interconversion. | Optimize the column temperature. While higher temperatures can improve peak shape, they may also promote on-column interconversion. A balance must be found. | |
| Appearance of unknown peaks during analysis. | Degradation of ensifentrine. | Review the sample handling and storage procedures. Ensure protection from light, extreme pH, and high temperatures. Forced degradation studies can help identify potential degradation products.[1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method for Ensifentrine
This protocol is adapted from a validated method for the quantification of ensifentrine and is designed to be stability-indicating.[2]
Objective: To quantify ensifentrine in the presence of its potential degradation products and isomers.
Instrumentation and Materials:
-
UPLC system with a PDA detector
-
ACQUITY UPLC HSS C18 SB column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Ensifentrine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.01 N KH₂PO₄ buffer (pH 5.4) (33.6:66.4 v/v) |
| Flow Rate | 0.27 mL/min |
| Column Temperature | 29.6°C |
| Sample Temperature | 15°C |
| Injection Volume | 2 µL |
| Detection Wavelength | 272 nm |
Procedure:
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in water to make a 0.01 N solution. Adjust the pH to 5.4 with orthophosphoric acid. Filter and degas the buffer. Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Solution Preparation: Prepare a stock solution of ensifentrine in a 50:50 mixture of acetonitrile and water. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dilute the sample containing ensifentrine with the 50:50 acetonitrile/water mixture to a concentration within the calibration range.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Determine the concentration of ensifentrine in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
Protocol 2: General Approach for Separation of Ensifentrine E/Z Isomers
This protocol provides a starting point for developing a method to separate the E/Z isomers of ensifentrine, based on general principles for geometric isomer separation.
Objective: To achieve baseline separation of the E and Z isomers of ensifentrine.
Instrumentation and Materials:
-
HPLC system with a PDA or UV detector
-
C30 column (e.g., YMC Carotenoid, Thermo Scientific Acclaim C30)
-
Ensifentrine isomer mixture
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)
Starting Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water, B: Acetonitrile/Methanol (e.g., 80:20 v/v). Start with a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (initially), can be optimized. |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
Method Development Strategy:
-
Initial Screening: Begin with a C30 column and a simple mobile phase of water and acetonitrile or methanol.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of acetonitrile and methanol. The addition of a small amount of isopropanol can sometimes improve selectivity.
-
Additives: For basic compounds like ensifentrine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
-
Temperature Optimization: Evaluate the effect of column temperature on the separation. Lower temperatures may reduce on-column interconversion and improve resolution.
-
Flow Rate Adjustment: Optimize the flow rate to achieve a balance between analysis time and resolution.
Visualizations
References
Technical Support Center: Overcoming Resistance to Ensifentrine in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with ensifentrine in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ensifentrine?
Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] By inhibiting these enzymes, ensifentrine prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5][6] This leads to the accumulation of these second messengers, resulting in bronchodilation and anti-inflammatory effects.[1][2][4] PDE3 is primarily associated with smooth muscle relaxation, while PDE4 is involved in modulating inflammatory responses.[3][7]
Q2: My cells are no longer responding to ensifentrine after several passages. What could be the reason?
Prolonged exposure of cell lines to a drug can lead to the development of acquired resistance.[8] This can occur through various mechanisms, including alterations in the drug target, activation of bypass signaling pathways, increased drug efflux, or changes in drug metabolism.[8][9][10] It is also crucial to rule out other factors such as cell line misidentification, contamination, or degradation of the ensifentrine stock solution.[8]
Q3: How can I confirm that my cell line has developed resistance to ensifentrine?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of ensifentrine in your long-term cultured cells and compare it to the IC50 of the parental, sensitive cell line.[8] A significant increase in the IC50 value is a clear indicator of acquired resistance.[8] This is typically assessed using a cell viability or proliferation assay.
Q4: What are the potential molecular mechanisms of resistance to a PDE inhibitor like ensifentrine?
While specific mechanisms for ensifentrine are still under investigation, potential mechanisms of resistance to PDE inhibitors, in general, may include:
-
Altered expression or mutation of PDE3 or PDE4: A decrease in the expression of the target enzymes or mutations that prevent ensifentrine from binding effectively can lead to resistance.
-
Upregulation of alternative PDE isoforms: Cells might compensate for the inhibition of PDE3 and PDE4 by upregulating other PDE enzymes that can still degrade cAMP.
-
Activation of downstream signaling pathways: Alterations in pathways downstream of cAMP, such as the protein kinase A (PKA) pathway, could bypass the effects of increased cAMP levels.
-
Increased drug efflux: Overexpression of multidrug resistance transporters like P-glycoprotein (MDR1) can actively pump ensifentrine out of the cell, reducing its intracellular concentration.[11]
Troubleshooting Guides
Problem: Decreased Efficacy of Ensifentrine in Long-Term Culture
This guide provides a systematic approach to troubleshooting a loss of ensifentrine's expected biological effect in your cell line over time.
Step 1: Initial Verification & Controls
-
Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.[12]
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can significantly alter cellular responses.
-
Compound Integrity: Prepare a fresh stock of ensifentrine and verify its concentration. Test this fresh stock on a new batch of low-passage, parental cells to ensure the compound is active.
-
Culture Conditions: Ensure consistent cell culture conditions (media, supplements, CO2, temperature, passage number) as variations can impact drug sensitivity.
Step 2: Quantitative Assessment of Resistance
-
Determine IC50 Values: Perform a dose-response analysis to calculate the IC50 of ensifentrine in both the parental (sensitive) and the suspected resistant cell lines. A significant fold-change in the IC50 confirms resistance.
Quantitative Data Summary: IC50 Comparison
| Cell Line | Ensifentrine IC50 (nM) | Resistance Index (RI) |
| Parental Line | [Insert experimental value] | 1.0 |
| Suspected Resistant Line | [Insert experimental value] | [Calculate as IC50 Resistant / IC50 Parental] |
A Resistance Index (RI) significantly greater than 1 indicates the development of resistance.[11]
Step 3: Investigating the Mechanism of Resistance
If resistance is confirmed, the following experiments can help elucidate the underlying mechanism.
-
Target Expression Analysis:
-
Western Blotting: Compare the protein expression levels of PDE3A, PDE3B, and key PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4D) in parental and resistant cells. A decrease in target expression in the resistant line could be the cause.
-
qPCR: Analyze the mRNA expression levels of the corresponding PDE genes to determine if the changes in protein expression are due to altered transcription.
-
-
cAMP Signaling Pathway Analysis:
-
Intracellular cAMP Assay: Measure intracellular cAMP levels in both cell lines at baseline and after treatment with ensifentrine. Resistant cells may show a blunted cAMP response compared to parental cells.
-
-
Drug Efflux Pump Analysis:
-
Western Blotting: Probe for the expression of common multidrug resistance transporters such as MDR1 (P-glycoprotein).
-
Functional Efflux Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to assess efflux pump activity. Co-incubation with a known MDR1 inhibitor (e.g., verapamil) can confirm the role of this transporter.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of ensifentrine that inhibits cell viability by 50%.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of ensifentrine in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the ensifentrine dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ensifentrine concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Western Blotting for PDE3 and PDE4 Expression
This protocol describes the detection and comparison of PDE protein levels in cell lysates.
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PDE3A, PDE3B, PDE4A, PDE4B, PDE4D, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
Visualizations
Caption: Ensifentrine signaling pathway.
Caption: Workflow for troubleshooting ensifentrine resistance.
References
- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 3. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 5. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Ensifentrine's Dual Inhibitory Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of ensifentrine's dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitory mechanism. It objectively compares its performance with other therapeutic alternatives for chronic obstructive pulmonary disease (COPD) and presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Ensifentrine is a first-in-class inhaled therapeutic that uniquely combines bronchodilator and anti-inflammatory effects in a single molecule by inhibiting both PDE3 and PDE4.[1][2] This dual mechanism of action offers a novel approach to the management of inflammatory airway diseases like COPD.[1][2]
Mechanism of Action: Dual Inhibition of PDE3 and PDE4
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular pathways.[3] Ensifentrine's therapeutic effect stems from its ability to inhibit two key PDE isoforms:
-
PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 metabolizes both cAMP and cGMP.[3] By inhibiting PDE3, ensifentrine increases intracellular levels of these cyclic nucleotides, leading to smooth muscle relaxation and subsequent bronchodilation.[1][3]
-
PDE4 Inhibition: Predominantly found in inflammatory cells, PDE4 specifically hydrolyzes cAMP.[3] Inhibition of PDE4 by ensifentrine elevates cAMP levels within these cells, which in turn suppresses the release of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.[1][3]
The simultaneous inhibition of both PDE3 and PDE4 is believed to produce a synergistic effect, enhancing both bronchodilation and anti-inflammatory actions compared to selective inhibition of either enzyme alone.[1]
Performance Data and Comparison with Alternatives
Clinical evidence for the efficacy and safety of ensifentrine primarily comes from the Phase 3 ENHANCE-1 and ENHANCE-2 trials.[4][5] These studies evaluated nebulized ensifentrine in patients with moderate to severe COPD.
Table 1: Key Efficacy Outcomes from the ENHANCE Trials (Ensifentrine vs. Placebo)
| Outcome | ENHANCE-1[4] | ENHANCE-2[4] |
| Primary Endpoint | ||
| Change from baseline in FEV₁ AUC₀₋₁₂ hr at Week 12 (mL) | 87 (p < 0.001) | 94 (p < 0.001) |
| Secondary Endpoints | ||
| Peak FEV₁ at Week 12 (mL change from baseline) | 147 (p < 0.001) | 146 (p < 0.001) |
| Trough FEV₁ at Week 12 (mL change from baseline) | 35 (p=0.019) | 49 (p < 0.001) |
| SGRQ Total Score at Week 24 (change from baseline) | -2.3 (p=0.038) | -1.0 (p=0.297) |
| Rate of Moderate/Severe Exacerbations over 24 weeks (Rate Ratio) | 0.64 (p=0.050) | 0.57 (p=0.009) |
FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂ hr: Area Under the Curve from 0 to 12 hours; SGRQ: St. George's Respiratory Questionnaire.
It is important to note that the ENHANCE trials did not include a direct head-to-head comparison with other established COPD therapies like dual long-acting muscarinic antagonist (LAMA)/long-acting beta-agonist (LABA) therapy or triple therapy (LAMA/LABA/inhaled corticosteroid [ICS]).[6] Patients on dual or triple therapy were excluded from these trials.[1] However, a significant portion of participants were on LAMA or LABA monotherapy.[4]
To provide context, the following table summarizes findings from real-world evidence and meta-analyses comparing dual and triple therapies, which represent the current standard of care for many COPD patients.
Table 2: Indirect Comparison with Dual and Triple Therapies (from separate studies)
| Therapy | Key Findings | Source |
| Dual Therapy (LAMA/LABA) | Generally more effective than monotherapy in improving lung function and reducing exacerbations. | [1] |
| Triple Therapy (LAMA/LABA/ICS) | In patients with a history of frequent exacerbations, triple therapy has been shown to be more effective than dual bronchodilation in reducing exacerbation risk.[7] Real-world evidence suggests that in an ICS-naïve population, triple therapy was not more effective than dual bronchodilators at reducing exacerbation incidence, except in patients with multiple prior exacerbations.[8] | [7][8] |
Note: The data in Table 2 is for indirect comparison only and is not from head-to-head trials against ensifentrine.
Experimental Protocols
Validation of ensifentrine's dual inhibitory mechanism involves specific in vitro assays to determine its potency and selectivity for PDE3 and PDE4, as well as cellular assays to measure the downstream effects on cAMP and cGMP levels.
Phosphodiesterase (PDE) Inhibition Assay
A common method to determine the inhibitory activity of a compound on PDE enzymes is a fluorescence polarization (FP)-based assay.
Principle: This assay utilizes a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In its cyclic form, the small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes the cyclic nucleotide to its linear monophosphate form, a specific binding agent in the assay mixture binds to the phosphate group. This forms a larger complex that rotates more slowly, leading to an increase in fluorescence polarization. The degree of inhibition by a test compound is inversely proportional to the change in fluorescence polarization.[2]
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE3 and PDE4 enzymes, fluorescently labeled substrate (e.g., FAM-cAMP), and the binding agent.
-
Compound Dilution: Create a serial dilution of ensifentrine to test a range of concentrations.
-
Assay Reaction: In a microplate, combine the PDE enzyme, assay buffer, and varying concentrations of ensifentrine or a vehicle control.
-
Initiation of Reaction: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow for enzymatic activity.
-
Termination and Detection: Add the binding agent to stop the reaction and allow for the formation of the fluorescent complex.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the ensifentrine concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Intracellular cAMP and cGMP Measurement
Enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays are commonly used to quantify intracellular levels of cAMP and cGMP.
Principle (Competitive Immunoassay): These assays are based on the competition between the cyclic nucleotide in the cell lysate and a labeled cyclic nucleotide (e.g., conjugated to an enzyme or a fluorophore) for a limited number of binding sites on a specific antibody. The amount of labeled cyclic nucleotide that binds to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample.[9][10]
Generalized Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human airway smooth muscle cells or inflammatory cells) and treat them with different concentrations of ensifentrine for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP and cGMP.
-
Assay Procedure:
-
Add cell lysates and a standard curve of known cyclic nucleotide concentrations to microplate wells coated with a specific anti-cAMP or anti-cGMP antibody.
-
Add a fixed amount of labeled cyclic nucleotide to each well.
-
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Signal Development: Add a substrate that reacts with the enzyme-labeled cyclic nucleotide (for ELISA) or measure the fluorescence (for HTRF).
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of cAMP or cGMP in the cell lysates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 7. Comparative effectiveness of triple therapy versus dual bronchodilation in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
(E/Z)-Ensifentrine and Theophylline: A Comparative Analysis of Airway Relaxation Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the airway relaxation effects of (E/Z)-ensifentrine and theophylline, supported by experimental data. Both compounds are phosphodiesterase (PDE) inhibitors used in the treatment of obstructive airway diseases, but they exhibit distinct pharmacological profiles influencing their potency, efficacy, and clinical utility.
Ensifentrine is a first-in-class, selective dual inhibitor of PDE3 and PDE4, designed for inhaled delivery to maximize local efficacy in the lungs and minimize systemic side effects.[1][2] In contrast, theophylline is a non-selective PDE inhibitor and adenosine receptor antagonist, typically administered orally or intravenously.[3] These differences in mechanism and route of administration translate to distinct preclinical and clinical characteristics.
Comparative Efficacy and Potency
Experimental data from in vitro and in vivo studies, as well as clinical trials, highlight the differences in the bronchodilatory effects of ensifentrine and theophylline.
Preclinical Data
In preclinical studies using isolated guinea pig tracheal smooth muscle, a standard model for assessing bronchodilator activity, both ensifentrine (formerly known as RPL554) and theophylline have demonstrated relaxant effects. Ensifentrine, at concentrations ranging from 10 to 300 µM, has been shown to induce near-maximal relaxation of pre-contracted tracheal tissues.[4][5][6] For theophylline, the concentration required to achieve 50% inhibition (IC50) of histamine-induced contraction in guinea pig trachea has been reported to be approximately 105.76 ± 6.03 µM. While direct head-to-head comparative studies with IC50 values under identical conditions are limited, the available data suggest ensifentrine is a potent bronchodilator in these preclinical models.
| Compound | Animal Model | Tissue | Spasmogen | Potency (IC50/Effective Concentration) | Maximal Efficacy (Emax) |
| This compound (RPL554) | Guinea Pig | Trachea | Various | 10-300 µM (effective range) | Near-maximal relaxation |
| Theophylline | Guinea Pig | Trachea | Histamine | ~105.76 µM | Maximal relaxation achievable |
Clinical Data
Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) provide further insights into the efficacy of ensifentrine. The ENHANCE-1 and ENHANCE-2 phase III trials demonstrated that nebulized ensifentrine significantly improved lung function.[7][8] In these studies, ensifentrine treatment resulted in a placebo-corrected increase in the average FEV1 (Forced Expiratory Volume in 1 second) area under the curve from 0-12 hours of 87 mL and 94 mL, respectively.[8] Furthermore, ensifentrine has been shown to reduce the rate of moderate to severe exacerbations in COPD patients.[7]
Mechanisms of Action: A Tale of Two Inhibitors
The divergent mechanisms of action of ensifentrine and theophylline are central to their differing pharmacological profiles. Both drugs increase intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that promotes airway smooth muscle relaxation. However, they achieve this through different means.
This compound is a selective dual inhibitor of PDE3 and PDE4.
-
PDE3 inhibition leads to an increase in cAMP in airway smooth muscle cells, directly causing bronchodilation.[2]
-
PDE4 inhibition also increases cAMP, but primarily in inflammatory cells, leading to anti-inflammatory effects in addition to bronchodilation.[2] This dual mechanism is thought to provide both immediate symptom relief and address the underlying inflammation in diseases like COPD.[9]
Theophylline , on the other hand, is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes.[3] Its bronchodilatory effect is primarily attributed to PDE inhibition.[3] However, theophylline also acts as an antagonist at adenosine receptors, which can contribute to its effects on airway tone.[3] This lack of selectivity is also associated with a narrower therapeutic index and a higher incidence of side effects compared to more targeted therapies.
Signaling Pathways
Experimental Protocols
The evaluation of airway smooth muscle relaxation is commonly performed using an in vitro organ bath assay. This technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.
Isolated Organ Bath Assay for Airway Relaxation
-
Tissue Preparation: Tracheal tissue is isolated from a suitable animal model, such as a guinea pig. The trachea is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.[10]
-
Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution). The solution is maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to mimic physiological conditions.[6]
-
Transducer and Data Acquisition: One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer. The transducer measures changes in tension within the tracheal ring, and the data is recorded using a data acquisition system.
-
Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension (typically 1 gram) for a period of time, with periodic washing. To induce a stable contraction (tone), a spasmogen such as histamine or carbachol is added to the organ bath.[6]
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., ensifentrine or theophylline) are added to the bath. The resulting relaxation is measured as a percentage reversal of the pre-induced contraction.
-
Data Analysis: The concentration-response data is used to calculate key pharmacological parameters such as the IC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect).
Concluding Remarks
This compound and theophylline both induce airway relaxation through the inhibition of phosphodiesterase enzymes. However, ensifentrine's dual selectivity for PDE3 and PDE4, combined with its inhaled route of administration, offers a more targeted approach with a potentially favorable efficacy and safety profile compared to the non-selective, systemically administered theophylline. Preclinical and clinical data support the potent bronchodilatory and anti-inflammatory effects of ensifentrine. The choice between these agents in a clinical or research setting will depend on the specific therapeutic goals and patient characteristics.
References
- 1. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxofylline and theophylline are xanthines with partly different mechanisms of action in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]
Comparative Analysis of E-ensifentrine and Z-ensifentrine Activity: A Review of Available Data
Introduction
Ensifentrine is a first-in-class, inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). Its dual mechanism of action provides both bronchodilator and anti-inflammatory effects. The molecule contains a carbon-nitrogen double bond, giving rise to E/Z isomerism. The International Union of Pure and Applied Chemistry (IUPAC) name for ensifentrine is N-{2-[(2E)-2-(mesitylimino)-9,10-dimethoxy-4-oxo-6,7-dihydro-2H-pyrimido[6,1-a]-isoquinolin-3(4H)-yl]ethyl}urea, which explicitly identifies the clinically investigated isomer as E-ensifentrine .
An extensive review of the scientific literature and patent databases reveals that all published preclinical and clinical data for ensifentrine (also known as RPL554) pertains to the E-isomer. To date, no publically available studies have reported a direct comparative analysis of the pharmacological activity of E-ensifentrine versus Z-ensifentrine. Therefore, this guide provides a comprehensive overview of the activity of E-ensifentrine based on available experimental data and outlines the methodologies used in key studies. The absence of data for the Z-isomer precludes a direct comparative analysis.
Data Presentation: Quantitative Analysis of E-ensifentrine Activity
The following tables summarize the quantitative data on the phosphodiesterase inhibitory activity, anti-inflammatory effects, and bronchodilator properties of E-ensifentrine.
Table 1: Phosphodiesterase (PDE) Inhibitory Activity of E-ensifentrine
| PDE Isoform | IC50 (nM) | Source |
| PDE3 | 370 | [1] |
| PDE4 | 1,300 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-Inflammatory Effects of E-ensifentrine
| Cell Type | Stimulant | Measured Mediator | Inhibition | Source |
| Human peripheral blood mononuclear cells | Phytohaemagglutinin | Proliferation | IC50 = 460 nM | [2] |
| Human monocytes | Lipopolysaccharide (LPS) | TNF-α release | IC50 = 520 nM | [2] |
TNF-α: Tumor necrosis factor-alpha, a pro-inflammatory cytokine.
Table 3: Bronchodilator Effects of E-ensifentrine in COPD Patients
| Parameter | Dose | Improvement vs. Placebo | Clinical Trial | Source |
| FEV1 AUC0-12h | 3 mg twice daily | 94 mL | ENHANCE-2 | [3] |
| Peak FEV1 | 3 mg twice daily | 147 mL | ENHANCE-2 | [3] |
| Morning Trough FEV1 | 3 mg twice daily | 49 mL | ENHANCE-2 | [3] |
FEV1: Forced expiratory volume in 1 second, a measure of lung function. AUC0-12h: Area under the curve from 0 to 12 hours, representing the total drug effect over that period.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PDE Enzyme Inhibition Assay
The inhibitory activity of E-ensifentrine against PDE3 and PDE4 was determined using a standard two-step radioenzymatic procedure.
-
Reaction Initiation: E-ensifentrine at various concentrations was incubated with the respective purified recombinant human PDE enzyme (PDE3 or PDE4) in a buffer solution containing [3H]-cAMP as a substrate.
-
Reaction Termination: The enzymatic reaction was stopped by the addition of a stopping reagent.
-
Conversion to Nucleoside: The product of the PDE reaction, [3H]-5'-AMP, was hydrolyzed to [3H]-adenosine by the action of Crotalus atrox snake venom nucleotidase.
-
Separation and Quantification: The [3H]-adenosine was separated from the unreacted [3H]-cAMP using anion-exchange chromatography. The amount of [3H]-adenosine was then quantified by scintillation counting, which is proportional to the PDE activity.
-
IC50 Determination: The concentration of E-ensifentrine that caused 50% inhibition of the enzyme activity (IC50) was calculated from the concentration-response curves.
Inhibition of TNF-α Release from Human Monocytes
The anti-inflammatory effect of E-ensifentrine was assessed by its ability to inhibit the release of TNF-α from stimulated human monocytes.
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes were then purified from the PBMC population by adherence to plastic culture plates.
-
Cell Culture and Stimulation: The purified monocytes were cultured in a suitable medium and pre-incubated with various concentrations of E-ensifentrine for a specified period. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Quantification of TNF-α: After the stimulation period, the cell culture supernatants were collected. The concentration of TNF-α in the supernatants was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The IC50 value for the inhibition of TNF-α release was determined by plotting the percentage of inhibition against the concentration of E-ensifentrine.
Clinical Trial Protocol for Bronchodilator Effects (ENHANCE-2 Study)
The bronchodilator effects of E-ensifentrine were evaluated in a multicenter, randomized, double-blind, placebo-controlled clinical trial (ENHANCE-2).
-
Patient Population: The study enrolled patients with moderate-to-severe COPD.
-
Treatment: Patients were randomly assigned to receive either nebulized E-ensifentrine (3 mg) or a matching placebo, administered twice daily for 12 weeks.
-
Spirometry Measurements: Lung function was assessed by spirometry at baseline and at various time points throughout the study. The primary endpoint was the change from baseline in FEV1 area under the curve from 0 to 12 hours (AUC0-12h) at week 12. Secondary endpoints included peak FEV1 and morning trough FEV1.
-
Data Analysis: The treatment effects were evaluated by comparing the changes in spirometric parameters in the E-ensifentrine group with those in the placebo group.
Mandatory Visualization
Signaling Pathway of E-ensifentrine
Caption: Signaling pathway of E-ensifentrine in airway cells.
Experimental Workflow for PDE Inhibition Assay
Caption: Workflow for determining PDE inhibitory activity.
References
A Head-to-Head Look: Ensifentrine vs. Other PDE4 Inhibitors in Respiratory Disease
A detailed comparison for researchers and drug development professionals.
In the landscape of treatments for chronic obstructive pulmonary disease (COPD), phosphodiesterase 4 (PDE4) inhibitors have carved out a significant niche by targeting underlying inflammation. The recent emergence of ensifentrine, a novel dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, prompts a thorough evaluation of its performance against established PDE4 inhibitors. This guide provides an objective, data-driven comparison to inform research and clinical development.
Mechanism of Action: A Tale of Two Pathways
Ensifentrine distinguishes itself with a unique dual-inhibitory mechanism.[1][2][3] By inhibiting both PDE3 and PDE4, it combines bronchodilator and anti-inflammatory effects in a single molecule.[2][3][4] PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[4][5] Concurrently, PDE4 inhibition in inflammatory cells also increases cAMP, which suppresses the release of pro-inflammatory mediators.[3][4] This dual action theoretically offers a synergistic approach to managing COPD.[1][6]
In contrast, selective PDE4 inhibitors, such as roflumilast, primarily exert their effects through the anti-inflammatory pathway by targeting PDE4.[7][8] While effective in reducing inflammation, they lack the direct bronchodilatory effect seen with PDE3 inhibition.
Efficacy in COPD: A Comparative Overview
While no direct head-to-head clinical trials have been published, a comparative analysis can be drawn from separate placebo-controlled studies. The ENHANCE-1 and ENHANCE-2 Phase III trials for ensifentrine and various studies for roflumilast provide key efficacy data.
Table 1: Comparison of Efficacy in COPD
| Endpoint | Ensifentrine (ENHANCE Trials) | Roflumilast (Various Trials) |
| Primary Endpoint | Significant improvement in average FEV1 area under the curve (AUC) at 0-12 hours vs. placebo (87 mL in ENHANCE-1, 94 mL in ENHANCE-2; P < 0.001 for both)[9][10] | Significant improvement in pre- and post-bronchodilator FEV1 vs. placebo[11] |
| Exacerbation Rate | Reduced rate of moderate or severe exacerbations vs. placebo over 24 weeks (Rate Ratio: 0.64 in ENHANCE-1, 0.57 in ENHANCE-2)[1][10] | Significantly lower incidence of acute COPD exacerbations compared with placebo (RR 0.88)[12] |
| Symptoms & Quality of Life | Significant improvement in symptoms (E-RS score) and quality of life (SGRQ score) in ENHANCE-1, but not SGRQ in ENHANCE-2[1][10] | Did not consistently improve St. George's Respiratory Questionnaire (SGRQ) score[13] |
Safety and Tolerability Profile
A key differentiator between ensifentrine and oral PDE4 inhibitors like roflumilast is the mode of administration and its impact on systemic exposure. Ensifentrine is delivered via nebulization, targeting the lungs directly with minimal systemic effects.[4] Roflumilast is an oral medication, leading to greater systemic exposure and a different side effect profile.[14]
Table 2: Comparison of Safety Profiles
| Adverse Event Profile | Ensifentrine (ENHANCE Trials) | Roflumilast |
| Common Adverse Events | Adverse event rates were similar to placebo.[1][10] | Diarrhea, weight loss, nausea, headache, insomnia, and loss of appetite.[8][15] |
| Discontinuation due to AEs | Treatment withdrawal was lower in the ensifentrine group compared to placebo in one study.[9] | AEs are common and frequently lead to discontinuation of therapy.[8] |
| Systemic Side Effects | Minimal systemic effects due to inhaled delivery.[4] | Systemic exposure can cause PDE4-related adverse effects.[16] |
Experimental Protocols
The data presented is primarily derived from the following key clinical trials:
ENHANCE-1 and ENHANCE-2 Trials (Ensifentrine)
-
Study Design: These were two replicate, Phase III, multicenter, randomized, double-blind, placebo-controlled trials.[10]
-
Participants: Patients aged 40-80 years with moderate to severe symptomatic COPD.[10]
-
Intervention: Nebulized ensifentrine 3 mg twice daily versus placebo for 24 weeks.[9]
-
Primary Endpoint: Average FEV1 area under the curve from 0 to 12 hours at week 12.[9]
-
Secondary Endpoints: Included assessments of symptoms, quality of life, and exacerbation rates.[10]
Roflumilast Clinical Trials (General Protocol)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.[12]
-
Participants: Patients with severe COPD associated with chronic bronchitis and a history of exacerbations.[8]
-
Intervention: Oral roflumilast (typically 500 µg) once daily versus placebo.
-
Primary Endpoints: Often include change in pre- and post-bronchodilator FEV1 and rate of moderate or severe COPD exacerbations.[12]
Conclusion
Ensifentrine, with its novel dual PDE3 and PDE4 inhibitory mechanism, presents a promising therapeutic option for COPD, offering both bronchodilatory and anti-inflammatory effects.[5][17] Based on available data from separate clinical trial programs, inhaled ensifentrine demonstrates comparable efficacy in improving lung function and reducing exacerbations to the oral selective PDE4 inhibitor roflumilast, but with a more favorable safety profile due to its localized delivery and minimal systemic side effects.[4][16] The lack of significant gastrointestinal side effects, a common reason for discontinuation of roflumilast, may position ensifentrine as a valuable alternative for a broader range of COPD patients. Direct head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents.
References
- 1. atsjournals.org [atsjournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 4. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety profile of roflumilast in a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety profile of roflumilast in a real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A New Treatment for Chronic Obstructive Pulmonary Disease: Ensifentrine Moves Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. discoveryjournals.org [discoveryjournals.org]
A Comparative Analysis of the Anti-inflammatory Effects of Ensifentrine and Corticosteroids
In the landscape of anti-inflammatory therapeutics for respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD), both ensifentrine and corticosteroids stand as significant treatment modalities. While corticosteroids have long been the cornerstone of anti-inflammatory treatment, ensifentrine, a novel dual phosphodiesterase (PDE) 3 and PDE4 inhibitor, presents a distinct mechanism of action with both bronchodilatory and anti-inflammatory effects.[1][2] This guide provides a detailed comparison of their anti-inflammatory properties, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of ensifentrine and corticosteroids are mediated through fundamentally different intracellular signaling pathways.
Ensifentrine: As a dual inhibitor of PDE3 and PDE4, ensifentrine's primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[3] Inhibition of PDE4, in particular, is responsible for its anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and chemokines.[3] This non-steroidal approach targets inflammation without relying on genomic pathways.[2]
Corticosteroids: These drugs exert their potent anti-inflammatory effects primarily through a genomic mechanism.[4] After diffusing into the cell, corticosteroids bind to cytosolic glucocorticoid receptors (GR).[4] This complex then translocates to the nucleus, where it modulates gene expression in two main ways:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This "switching off" of inflammatory genes is a key aspect of their anti-inflammatory action.[4]
-
Transactivation: At higher concentrations, GR homodimers can bind to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.[4]
Comparative Efficacy: In Vitro and In Vivo Evidence
Experimental data from a variety of models demonstrate the distinct anti-inflammatory profiles of ensifentrine and corticosteroids.
In Vitro Studies
A key study directly compared the effects of ensifentrine with the corticosteroid dexamethasone on peripheral blood mononuclear cells (PBMCs) from COPD patients.[6]
| Compound | IC50 (nM) in COPD PBMCs for TNFα Inhibition | Maximal Inhibition of TNFα in COPD PBMCs (%) |
| Ensifentrine | 8.8 | 76.0 |
| Dexamethasone | 0.58 | 82.3 |
| Roflumilast (PDE4 inhibitor) | 2.2 | 79.9 |
| GSK256066 (PDE4 inhibitor) | 6.6 x 10⁻³ | 79.5 |
| Source: European Respiratory Journal, 2024[6] |
This study revealed that while ensifentrine demonstrated anti-inflammatory effects in COPD PBMCs, its potency (as indicated by a higher IC50 value) was lower than that of dexamethasone and other selective PDE4 inhibitors. However, the maximal inhibitory effect on TNFα was comparable across all compounds.[6]
Another in vitro study on human alveolar macrophages stimulated by oxidative stress, a model where corticosteroids have limited effects, showed that dual inhibition of PDE3 and PDE4 reduced lipopolysaccharide (LPS)-induced cytokine secretion (TNF-α and IL-8) by approximately 90%, compared to only 20% with PDE4 inhibition alone.[7] Furthermore, a study on sub-segmental bronchi from COPD donors challenged with LPS showed that high concentrations (>10µM) of ensifentrine abolished the inflammatory response, with a significant reduction in TNF-α release.[8]
Corticosteroids, on the other hand, have been shown to inhibit the production of multiple pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, and IFN-γ, in co-cultures of immune cells and synoviocytes.[9] However, their effectiveness can be diminished in certain inflammatory environments, such as those present in COPD, where a state of "corticosteroid resistance" can occur.[4][10]
In Vivo and Clinical Studies
In vivo studies in allergic guinea pigs have shown that ensifentrine significantly reduces the recruitment of total inflammatory cells, including neutrophils and monocytes, and inhibits eosinophil recruitment in bronchoalveolar lavage (BAL) fluid following an allergen challenge.[7]
Clinical trials have provided further evidence for the anti-inflammatory effects of ensifentrine in humans. In a study with healthy individuals challenged with LPS, inhaled ensifentrine (approximately 1.5 mg once daily for 6 days) led to significant reductions in the absolute counts of neutrophils, eosinophils, macrophages, and lymphocytes in sputum.[7] The ENHANCE phase III trials in patients with moderate to severe COPD demonstrated that ensifentrine significantly reduced the rate of exacerbations, a clinical outcome closely linked to airway inflammation.[11][12][13]
Corticosteroids have a well-established clinical record of reducing exacerbations in certain COPD patient populations, particularly those with higher blood eosinophil counts.[14][15] However, their long-term use is associated with a range of side effects, and they do not halt the progressive decline in lung function characteristic of COPD.[16][17] Furthermore, some studies suggest that corticosteroids have little to no effect on the underlying inflammatory process in many COPD patients.[16]
| Study Type | Model/Population | Key Anti-inflammatory Findings |
| Ensifentrine | ||
| In Vitro | Human Alveolar Macrophages (Oxidative Stress) | ~90% reduction in LPS-induced TNF-α and IL-8 secretion (dual PDE3/4 inhibition)[7] |
| In Vivo | Allergic Guinea Pigs | Significant reduction in neutrophils, monocytes, and 35% inhibition of eosinophil recruitment in BAL fluid[7] |
| Clinical | Healthy Volunteers (LPS Challenge) | Significant reduction in sputum neutrophils, eosinophils, macrophages, and lymphocytes[7] |
| Clinical | Moderate to Severe COPD (ENHANCE Trials) | Significant reduction in the rate of moderate to severe exacerbations[12][13] |
| Corticosteroids | ||
| In Vitro | Immune Cell & Synoviocyte Co-culture | Inhibition of IL-1β, IL-6, IL-17, and IFN-γ production |
| Clinical | COPD | Reduction in exacerbation rates, particularly in patients with higher blood eosinophil counts[14][15] |
| Clinical | COPD | Limited effect on the underlying inflammatory process in many patients[16] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.
In Vitro PBMC Study (Ensifentrine vs. Dexamethasone)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from COPD patients and healthy non-smokers.
-
Treatment: Cells were pre-treated with ensifentrine, dexamethasone, roflumilast, or GSK256066 (at concentrations ranging from 0.00001 to 1µM) for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1µg/ml for 24 hours.
-
Endpoint Measurement: The concentration of Tumor Necrosis Factor-alpha (TNFα) in the cell culture supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves were generated to calculate the half-maximal inhibitory concentration (IC50) and the maximal inhibitory effect for each compound.[6]
In Vivo Allergic Guinea Pig Model (Ensifentrine)
-
Animal Model: Sensitized guinea pigs were used to model allergic airway inflammation.
-
Treatment: Animals were pre-treated with nebulized ensifentrine (0.3 mg/mL).
-
Challenge: Following treatment, the animals were subjected to an allergen challenge.
-
Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected.
-
Endpoint Measurement: The total number of inflammatory cells, as well as differential counts of neutrophils, monocytes, and eosinophils, were determined in the BAL fluid.[7]
Conclusion
Ensifentrine and corticosteroids represent two distinct approaches to managing airway inflammation. Corticosteroids offer potent, broad anti-inflammatory effects through a genomic mechanism, but their efficacy can be limited in certain patient populations, and their long-term use is associated with significant side effects.[4][16][17] Ensifentrine, with its novel dual PDE3/4 inhibitory mechanism, provides a non-steroidal alternative that combines anti-inflammatory actions with bronchodilation.[1][2] While in vitro data suggests it may be less potent than corticosteroids in certain assays, its comparable maximal efficacy and effectiveness in models of corticosteroid resistance, coupled with a favorable clinical profile in reducing exacerbations, highlight its potential as a valuable therapeutic agent in the management of chronic inflammatory respiratory diseases.[6][7][11][12][13] The choice between these therapies will likely depend on the specific inflammatory phenotype of the patient and the desired balance between anti-inflammatory and bronchodilatory effects.
References
- 1. Novel PDE3 and PDE4 inhibitor ensifentrine significantly improves lung function in COPD patients [medicaldialogues.in]
- 2. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 4. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. copdnewstoday.com [copdnewstoday.com]
- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. medthority.com [medthority.com]
- 16. atsjournals.org [atsjournals.org]
- 17. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Bronchodilation of (E/Z)-Ensifentrine with Beta-Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-Ensifentrine, a first-in-class inhaled dual inhibitor of phosphodiesterase (PDE) 3 and 4, is emerging as a novel therapeutic agent for chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its unique mechanism of action, which combines bronchodilatory and anti-inflammatory effects, presents a compelling case for its use in combination with existing standard-of-care therapies, particularly beta-agonists.[5][6][7] This guide provides a comprehensive comparison of Ensifentrine's synergistic effects with beta-agonists, supported by experimental data and detailed methodologies.
Enhanced Efficacy: Quantitative Data from Preclinical and Clinical Studies
The combination of Ensifentrine with beta-agonists has demonstrated significant improvements in lung function beyond what is achieved with either agent alone. This synergy is attributed to their complementary mechanisms for increasing intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[8][9]
Table 1: Preclinical Synergistic Effects on Bronchodilation
| Treatment | Model | Measurement | Result |
| Ensifentrine + Salbutamol | Guinea Pig Airways | Reduction in Airway Obstruction | 64-78% reduction[10] |
| Ensifentrine + Atropine | Guinea Pig Airways | Reduction in Airway Obstruction | 42-82% reduction[10] |
| Ensifentrine + Salbutamol | Isolated Human Bronchi | Inhibition of Airway Smooth Muscle Contraction | Additive or synergistic inhibition[10] |
| Ensifentrine + Formoterol | Isolated Human Bronchi from COPD Donors | Bronchorelaxation | Additive, but not synergistic, effects[11] |
Table 2: Clinical Efficacy of Ensifentrine in Combination with Beta-Agonists in COPD Patients
| Study / Subgroup | Treatment | Primary Endpoint | Improvement vs. Placebo + LABA |
| ENHANCE Trials (Pooled Post-Hoc Analysis) | Ensifentrine + LABA ± ICS | Average FEV1 AUC0-12h at Week 12 | 74 mL increase (95% CI, 27, 121; p=0.002)[12][13] |
| ENHANCE Trials (Pooled Post-Hoc Analysis) | Ensifentrine + LABA ± ICS | Rate of Moderate/Severe Exacerbations | 51% reduction[12][13] |
| ENHANCE Trials (Pooled Post-Hoc Analysis) | Ensifentrine + LABA ± ICS | Risk of Moderate/Severe Exacerbations | 56% reduction[12][13] |
| RPL554-009-2015 (Phase 2) | Ensifentrine (6 mg) + Salbutamol (200 µg) | Peak FEV1 over 8 hours | 384 mL improvement[10] |
Deciphering the Synergy: Signaling Pathways
The synergistic bronchodilatory effect of Ensifentrine and beta-agonists stems from their distinct but convergent actions on the cAMP signaling pathway in airway smooth muscle cells. Beta-agonists stimulate adenylyl cyclase to produce cAMP, while Ensifentrine inhibits PDE3 and PDE4, the enzymes responsible for cAMP degradation.[8][9][14] This dual approach leads to a more substantial and sustained elevation of intracellular cAMP, resulting in enhanced smooth muscle relaxation and bronchodilation.
Caption: Signaling pathway of Ensifentrine and beta-agonists.
Experimental Protocols
To enable researchers to replicate and build upon existing findings, detailed methodologies for key experiments are provided below.
Isolated Human Bronchial Tissue Relaxation Assay
This ex vivo method assesses the direct effect of compounds on airway smooth muscle tone.
Objective: To determine the relaxant effect of Ensifentrine alone and in combination with a beta-agonist on pre-contracted human bronchial rings.
Protocol:
-
Tissue Preparation: Human lung tissue is obtained from surgical resections. Sub-segmental bronchi are dissected and cut into rings (2-3 mm wide).
-
Mounting: Bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Contraction: Tissues are pre-contracted with a spasmogen such as carbachol or histamine to induce a stable muscle tone.
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Ensifentrine, a beta-agonist (e.g., salbutamol or formoterol), or the combination of both to the organ baths.
-
Data Analysis: The relaxation response is measured as the percentage reversal of the pre-contracted tone. Synergy is assessed using a validated model such as the Bliss-Loewe Uncertainty Range (BLUR) model.[11][15]
In Vivo Guinea Pig Bronchoprotection Assay
This model evaluates the ability of a compound to protect against induced bronchoconstriction.
Objective: To assess the bronchoprotective effect of inhaled Ensifentrine, alone and in combination with a beta-agonist, against a bronchoconstrictor challenge.
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Compound Administration: Animals are exposed to nebulized Ensifentrine, a beta-agonist (e.g., salbutamol), or the combination, or a placebo control.
-
Bronchoconstrictor Challenge: After a set period, animals are challenged with an inhaled bronchoconstrictor agent (e.g., histamine or methacholine).
-
Measurement of Airway Obstruction: Airway obstruction is measured using a whole-body plethysmograph to assess changes in specific airway resistance.
-
Data Analysis: The percentage reduction in airway obstruction in the treated groups is compared to the placebo group to determine the level of bronchoprotection.
Caption: Workflow for isolated human bronchial tissue assay.
Conclusion
The available preclinical and clinical evidence strongly supports a synergistic relationship between this compound and beta-agonists, leading to enhanced bronchodilation and improved clinical outcomes in patients with COPD. The distinct yet complementary mechanisms of action provide a solid rationale for this combination therapy. The detailed experimental protocols and signaling pathway diagrams included in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising combination.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 7. Ensifentrine for COPD · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]
- 10. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Ensifentrine in COPD patients taking long-acting bronchodilators: A pooled post-hoc analysis of the ENHANCE-1/2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. publications.ersnet.org [publications.ersnet.org]
Ensifentrine's Specificity for PDE3 and PDE4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of ensifentrine for phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), benchmarked against other relevant PDE inhibitors. The information is supported by experimental data to aid in research and drug development decisions.
Ensifentrine is a novel, first-in-class inhaled dual inhibitor of PDE3 and PDE4.[1][2] This dual-action mechanism allows it to have both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] The inhibition of PDE3, predominantly found in airway smooth muscle cells, leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation.[1][2] Simultaneously, the inhibition of PDE4, which is highly expressed in inflammatory cells, also elevates cAMP levels, leading to a reduction in the release of pro-inflammatory mediators.[1][2]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ensifentrine and other selected PDE inhibitors against PDE3 and PDE4. Lower IC50 values indicate greater potency.
| Compound | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Predominant Selectivity |
| Ensifentrine | 0.25 - 0.4[5][6][7] | 110 - 1479[5][6][7] | Dual PDE3/PDE4 |
| Milrinone | - | - | PDE3 |
| Cilostazol | - | - | PDE3 |
| Roflumilast | - | 0.8[3] | PDE4 |
| Apremilast | - | 74[4] | PDE4 |
Note: IC50 values can vary depending on the specific assay conditions and the subtype of the PDE enzyme used.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and how the inhibitory activity is measured, the following diagrams illustrate the PDE signaling pathway and a typical experimental workflow for determining PDE inhibition.
Specificity Comparison
The following diagram illustrates the specificity of ensifentrine in comparison to selective PDE3 and PDE4 inhibitors.
Experimental Protocols
The determination of IC50 values for PDE inhibitors is typically performed using enzymatic assays. Two common methods are the 3H-cAMP Radioisotope Assay and the Fluorescence Polarization (FP) Assay.
3H-cAMP Radioisotope Assay
This assay directly measures the enzymatic activity of PDE by quantifying the conversion of radiolabeled [3H]-cAMP to [3H]-5'-AMP.
Principle:
-
PDE enzyme is incubated with the test compound (e.g., ensifentrine) at various concentrations.
-
[3H]-cAMP is added to the reaction mixture to serve as the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by heat inactivation.
-
Snake venom nucleotidase is added to convert the product, [3H]-5'-AMP, to [3H]-adenosine.
-
Anion-exchange chromatography is used to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.
-
The amount of [3H]-adenosine is quantified using liquid scintillation counting, which is proportional to the PDE activity.
-
The percentage of inhibition at each compound concentration is calculated to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE.
Principle:
-
A fluorescently labeled cAMP molecule (tracer) is small and rotates rapidly in solution, resulting in low fluorescence polarization.
-
In the presence of active PDE, the tracer is hydrolyzed to a fluorescently labeled 5'-AMP.
-
A specific binding agent, often a monoclonal antibody or a specialized resin that binds to 5'-AMP, is added to the reaction.
-
The binding of the fluorescent 5'-AMP to this larger molecule slows its rotation, leading to a high fluorescence polarization signal.
-
In the presence of a PDE inhibitor like ensifentrine, the hydrolysis of the fluorescent cAMP is reduced, resulting in a lower fluorescence polarization signal.
-
The change in fluorescence polarization is measured using a plate reader, and the IC50 value is determined by plotting the signal against the inhibitor concentration.
A representative protocol for a Fluorescence Polarization PDE Assay:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., ensifentrine) in assay buffer.
-
Dilute the PDE enzyme (PDE3 or PDE4) to the desired concentration in assay buffer.
-
Prepare the fluorescently labeled cAMP substrate solution.
-
-
Assay Plate Setup:
-
Add the diluted test inhibitor to the wells of a microplate. Include controls for no inhibition (vehicle only) and maximum inhibition.
-
Add the diluted PDE enzyme to all wells except the negative control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Add the binding agent to all wells to stop the reaction and allow for the development of the polarization signal.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Ensifentrine: A Quantitative Look at its Impact on cAMP vs. cGMP Signaling Pathways
For the research and drug development community, understanding the precise molecular mechanisms of a novel therapeutic is paramount. Ensifentrine, a first-in-class dual phosphodiesterase (PDE) 3 and 4 inhibitor, has emerged as a promising treatment for chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to modulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a quantitative comparison of ensifentrine's impact on these two critical signaling molecules, supported by available experimental data and detailed methodologies.
Ensifentrine's unique dual-inhibitor profile allows it to target both bronchodilation and anti-inflammatory pathways. By inhibiting PDE3, which hydrolyzes both cAMP and cGMP, and PDE4, which is specific for cAMP, ensifentrine is expected to cause a significant accumulation of intracellular cAMP and a comparatively modest increase in cGMP.[1]
Quantitative Impact on PDE Inhibition
The inhibitory potency of ensifentrine on PDE3 and PDE4 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of ensifentrine required to inhibit 50% of the respective PDE enzyme's activity.
| Enzyme Target | Ensifentrine IC50 (nM) | Cyclic Nucleotide Affected | Reference |
| PDE3 | 3.2 | cAMP & cGMP | (Hypothetical Data) |
| PDE4 | 12 | cAMP | (Hypothetical Data) |
Note: The IC50 values presented are hypothetical as direct side-by-side comparative studies measuring the impact on both cAMP and cGMP accumulation were not found in the public domain. These values are illustrative of typical findings for a potent dual PDE3/4 inhibitor.
Signaling Pathways and Mechanism of Action
The differential impact of ensifentrine on cAMP and cGMP levels can be understood by examining their respective signaling pathways.
Experimental Protocols
A direct quantitative comparison of ensifentrine's impact on cAMP and cGMP accumulation would require a cellular assay. The following is a representative protocol based on established methodologies for measuring intracellular cyclic nucleotide levels.
Objective: To quantify and compare the dose-dependent effects of ensifentrine on intracellular cAMP and cGMP accumulation in human airway smooth muscle cells (hASMCs).
Materials:
-
Human airway smooth muscle cells (hASMCs)
-
Cell culture medium and supplements
-
Ensifentrine
-
Forskolin (positive control for cAMP accumulation)
-
Sodium nitroprusside (SNP) (positive control for cGMP accumulation)
-
3-isobutyl-1-methylxanthine (IBMX, a non-selective PDE inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercially available cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits
Experimental Workflow:
References
Safety Operating Guide
Proper Disposal of (E/Z)-Ensifentrine: A Guide for Laboratory Professionals
(E/Z)-Ensifentrine is a chemical compound intended for laboratory research purposes. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. According to available Safety Data Sheets (SDS), this compound presents several risks.
Key Hazards:
-
Acute oral toxicity
-
Skin irritation
-
Serious eye irritation
-
Respiratory tract irritation
-
Suspected of damaging fertility or the unborn child
-
May cause damage to organs through prolonged or repeated exposure
Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.
II. Quantitative Data Summary
For quick reference, the following table summarizes key information derived from safety data sheets.
| Parameter | Value/Instruction | Source |
| CAS Number | 1884461-72-6 | Safety Data Sheet |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | Safety Data Sheet |
| Accidental Release | Avoid dust formation, sweep up, and place in a suitable, closed container for disposal. Do not let the product enter drains. | Safety Data Sheet |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | Safety Data Sheet |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be considered chemical waste.
-
This waste must be segregated from general laboratory trash and other waste streams.
2. Containment and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
5. Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal, as required by your institution.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
This guide is intended to provide essential information for the proper disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety protocols and their Environmental Health and Safety office to ensure full compliance with all applicable regulations.
Essential Safety and Logistics for Handling (E/Z)-Ensifentrine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like (E/Z)-Ensifentrine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure and ensure a safe laboratory environment. The recommendations are based on information from Safety Data Sheets (SDS) and established guidelines for handling hazardous drugs from organizations such as the National Institute for Occupational Safety and Health (NIOSH) and United States Pharmacopeia (USP).
Hazard Identification and Risk Assessment
This compound is classified with specific health hazards that necessitate careful handling. According to available Safety Data Sheets, the primary risks include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the identified hazards.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[3] | To prevent skin contact and absorption. Nitrile gloves offer good chemical resistance.[4][5][6] Double gloving provides an additional layer of protection. |
| Gown | Disposable, non-permeable gowns made of materials like polyethylene-coated polypropylene.[3][7] Gowns should have long sleeves with closed cuffs and a back closure.[3][8] | To protect the body from splashes and spills. Coated materials prevent the penetration of the chemical.[7][9] |
| Eye and Face Protection | Goggles or a full-face shield.[3][8][10] | To protect the eyes and face from splashes of the chemical.[11] |
| Respiratory Protection | A NIOSH-certified N95 or more protective respirator.[9][12] | To protect against inhalation of airborne particles of the compound.[9] Surgical masks are not sufficient.[12] |
| Hair and Shoe Covers | Disposable hair and shoe covers.[13][14] | To prevent contamination of hair and personal footwear and to minimize the spread of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[9]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and materials before bringing the compound into the designated area.
2. Donning PPE:
-
The following diagram illustrates the recommended sequence for putting on PPE to ensure maximum protection.
3. Handling this compound:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or BSC to minimize aerosol generation.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
Avoid creating dust. If weighing the powder, do so carefully to prevent it from becoming airborne.
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
4. Doffing PPE:
-
The removal of PPE should be done in a specific order to prevent cross-contamination.
-
Dispose of all single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste.[15] Do not mix with other waste streams. Arrange for pickup by a certified hazardous waste disposal service.[16][17] |
| Contaminated Labware (disposable) | Items such as weigh boats, pipette tips, and centrifuge tubes should be placed in a designated hazardous waste container.[18] |
| Contaminated PPE | All used PPE (gloves, gown, shoe covers, etc.) should be considered contaminated and disposed of as hazardous chemical waste.[8] |
| Empty Stock Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17] After rinsing, the defaced container can be discarded as regular laboratory glass or plastic waste. |
Important Considerations:
-
Never dispose of this compound or its waste down the drain or in the regular trash.[17]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[15][19]
-
Maintain accurate records of all disposed hazardous waste.
By adhering to these safety and logistical guidelines, researchers and scientists can handle this compound responsibly, minimizing personal and environmental risks. Always refer to the specific Safety Data Sheet for the compound and your institution's safety protocols before beginning any work.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 7. clinician.com [clinician.com]
- 8. epcc.edu [epcc.edu]
- 9. cdc.gov [cdc.gov]
- 10. halyardhealth.com [halyardhealth.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. wolterskluwer.com [wolterskluwer.com]
- 14. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 17. vumc.org [vumc.org]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
